6-(trifluoromethyl)quinoline-2-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(trifluoromethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVFVSVUKCIBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457312 | |
| Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849818-58-2 | |
| Record name | 6-(Trifluoromethyl)-2-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849818582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(TRIFLUOROMETHYL)-2-QUINOLINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP914NOO4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of 6-(trifluoromethyl)quinoline-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established "privileged structure" known for its broad range of biological activities, particularly in oncology.[1][2] The introduction of a trifluoromethyl group at the 6-position modulates the electronic properties and lipophilicity of the quinoline core, often enhancing metabolic stability and target binding affinity. This guide will delve into the physicochemical properties, synthesis, analytical characterization, and the established and potential applications of this compound as a key building block for the development of targeted therapeutics, with a primary focus on its role in the synthesis of protein kinase inhibitors. Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are provided to enable researchers to leverage this versatile molecule in their drug discovery programs.
Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have yielded a multitude of approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1][2] In the realm of oncology, the quinoline scaffold has proven particularly fruitful for the development of small molecule kinase inhibitors.[3] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[4] The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]
The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. The -CF3 group is highly electronegative and lipophilic, which can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. In the context of the quinoline scaffold, the placement of a -CF3 group at the 6-position, as in this compound, creates a valuable building block for the synthesis of novel kinase inhibitors and other biologically active compounds.[5] This guide serves as a technical resource for researchers, providing detailed information and actionable protocols related to this promising chemical entity.
Physicochemical and Spectroscopic Profile
This compound (CAS No: 849818-58-2) is typically a white crystalline powder.[4][5] Its core structure consists of a quinoline ring system with a trifluoromethyl group at position 6 and a carboxylic acid group at position 2.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted, as extensive experimental data for this specific compound is not widely available in the literature.
| Property | Value | Source |
| CAS Number | 849818-58-2 | [4][5] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [5] |
| Molecular Weight | 241.17 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Storage | 2-8°C, under inert atmosphere | [5] |
| Predicted XlogP | 2.9 | [3] |
| Monoisotopic Mass | 241.03506 Da | [3] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will exhibit characteristic doublet and triplet splitting patterns. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the quinoline ring carbons (typically δ 120-150 ppm), the carboxylic acid carbonyl carbon (δ > 165 ppm), and the trifluoromethyl carbon. The CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[7]
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet will be in the typical range for aryl-CF₃ groups (around -60 to -65 ppm relative to CFCl₃).[2][7]
Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 241 or 242, respectively.[3] Common fragmentation patterns for quinoline carboxylic acids under electron ionization (EI) include the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[6][8][9]
Synthesis of this compound
While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a highly plausible and efficient route can be designed based on the well-established Doebner reaction. The Doebner reaction facilitates the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[10][11][12] A modification of this reaction has been shown to be effective for electron-deficient anilines, such as 4-(trifluoromethyl)aniline, using a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF).[10]
The proposed synthesis involves a one-pot, three-component reaction of 4-(trifluoromethyl)aniline, an aldehyde (often formaldehyde or its equivalent), and pyruvic acid.
Proposed Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound based on a modified Doebner reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a modified Doebner reaction for the synthesis of substituted quinoline-4-carboxylic acids.[10]
Materials:
-
4-(Trifluoromethyl)aniline
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and formaldehyde (1.1 eq) in anhydrous acetonitrile.
-
Add the Lewis acid catalyst (BF₃·OEt₂ or BF₃·THF, 0.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 65°C and stir for 1 hour.
-
Prepare a solution of pyruvic acid (1.0 eq) in anhydrous acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 65°C.
-
Continue to stir the reaction mixture at 65°C for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application of this compound in drug discovery is as a versatile starting material for the synthesis of potent and selective kinase inhibitors.[5] The quinoline core can be readily functionalized, particularly at the carboxylic acid group, to introduce various pharmacophoric features that can interact with the ATP-binding site of protein kinases.
Mechanism of Action of Quinoline-Based Kinase Inhibitors
Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to mimic the adenine moiety of ATP and bind to the hinge region of the kinase's active site. The quinoline nitrogen often forms a crucial hydrogen bond with a backbone amide hydrogen in the hinge region. Substituents on the quinoline ring can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity for a particular kinase.
Key kinases that have been successfully targeted with quinoline-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are implicated in various cancers, including non-small cell lung cancer.[13][14][15][16][17]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[18][19][20]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play a role in cell proliferation, survival, migration, and invasion.[21][22]
Role in Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[15][18] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.
Quinoline-based inhibitors can block this aberrant signaling by binding to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream effectors.
Caption: Simplified EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.
While specific IC₅₀ values for derivatives of this compound against EGFR are not prominently reported, related fluorinated quinoline derivatives have demonstrated potent anticancer activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[23]
Biological Evaluation Protocols
To assess the potential of novel compounds derived from this compound as kinase inhibitors, standardized in vitro assays are essential. The following are representative protocols for a kinase inhibition assay and a cell viability assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase by measuring ATP consumption.
Objective: To quantify the inhibitory potency of a compound against a target kinase.
Materials:
-
Recombinant protein kinase of interest (e.g., EGFR, VEGFR-2, Src)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps: a. Adding an ADP-Glo™ Reagent to deplete the remaining ATP. b. Adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[17][24][25]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its trifluoromethyl-substituted quinoline core provides a robust scaffold for the design of potent kinase inhibitors targeting key oncogenic signaling pathways, including those mediated by EGFR and VEGFR. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and standardized methods for the biological evaluation of its derivatives. By leveraging the information and protocols herein, researchers in drug discovery and medicinal chemistry can effectively utilize this compound to accelerate the development of next-generation targeted cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. chempap.org [chempap.org]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. benchchem.com [benchchem.com]
- 9. uab.edu [uab.edu]
- 10. benchchem.com [benchchem.com]
- 11. Doebner reaction - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. proteopedia.org [proteopedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and biological target affinity. 6-(Trifluoromethyl)quinoline-2-carboxylic acid stands as a critical building block in this domain, utilized in the development of novel therapeutics such as kinase inhibitors and antimicrobial agents. A thorough understanding of its physical properties is paramount for optimizing synthetic routes, formulation development, and predicting its behavior in biological systems. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, supported by detailed experimental protocols and theoretical considerations.
Introduction: The Significance of the Trifluoromethylquinoline Scaffold
Quinolines are a class of heterocyclic aromatic compounds with a wide array of biological activities. The strategic placement of a trifluoromethyl group, a potent electron-withdrawing moiety, on the quinoline ring system dramatically alters its electronic and steric properties. This substitution can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes.
-
Increased Lipophilicity: The CF3 group often increases the molecule's ability to partition into lipid membranes, which can improve cell permeability and oral bioavailability.
-
Modulated pKa: The inductive effect of the CF3 group influences the acidity and basicity of nearby functional groups.
-
Improved Binding Affinity: The unique electronic nature of the CF3 group can lead to stronger interactions with biological targets.
This compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, making a detailed characterization of its physical properties essential for its effective application in research and development.
Core Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are based on high-quality computational predictions.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₃NO₂ | |
| Molecular Weight | 241.17 g/mol | |
| Appearance | White to off-white crystalline powder/solid | |
| Boiling Point | 347.7 ± 37.0 °C (Predicted) | |
| Density | 1.481 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.14 ± 0.43 (Predicted) | |
| XlogP (Predicted) | 2.9 |
Structural and Identification Data
| Identifier | Value |
| CAS Number | 849818-58-2 |
| IUPAC Name | This compound |
| SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F |
| InChI | InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) |
Source:
In-Depth Analysis of Physical Properties
Solubility Profile
The solubility of this compound is a critical parameter for its handling in both synthetic and biological settings. As a carboxylic acid derivative of quinoline, its solubility is expected to be highly dependent on the pH of the medium.
-
In Aqueous Media: The presence of the carboxylic acid group suggests that the compound's solubility in water will increase significantly at higher pH values, where the carboxylic acid is deprotonated to the more soluble carboxylate salt. Conversely, in acidic conditions, the compound is likely to be less soluble.
-
In Organic Solvents: Due to its aromatic nature and the lipophilic trifluoromethyl group, the compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.
The interplay between the polar carboxylic acid group and the nonpolar trifluoromethyl-substituted quinoline core dictates its solubility behavior, making it amenable to a range of solvent systems.
Acidity (pKa)
The predicted pKa of approximately 4.14 suggests that this compound is a moderately strong organic acid. This acidity is primarily due to the carboxylic acid functional group. The electron-withdrawing nature of the trifluoromethyl group and the quinoline ring system likely contributes to the stabilization of the carboxylate anion, thereby increasing the acidity compared to a simple benzoic acid. Accurate pKa determination is crucial for understanding its ionization state at physiological pH (around 7.4), which in turn affects its receptor binding, membrane permeability, and overall pharmacokinetic profile.
Solid-State Properties: Melting Point and Crystallinity
The compound is typically supplied as a white to off-white crystalline solid. While a specific experimental melting point for this exact isomer is not widely reported in the cited literature, related compounds such as 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid have a reported melting point of 168-171 °C (with decomposition). The melting point is a key indicator of purity and crystal lattice energy. The high degree of planarity in the quinoline ring system, coupled with the potential for intermolecular hydrogen bonding via the carboxylic acid groups, would suggest a relatively high melting point due to strong crystal packing forces.
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following section outlines the methodologies for determining the key physical properties of this compound.
Melting Point Determination
Causality: The melting point is a fundamental property that provides information about the purity and identity of a crystalline solid. A sharp melting range typically indicates high purity, while a broad range suggests the presence of impurities.
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
pKa Determination
Causality: The pKa value is critical for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a reliable method for determining this value.
Protocol: Potentiometric Titration
-
Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture, such as water/methanol or water/DMSO, to ensure complete solubility.
-
Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.
An In-depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carboxylic acid
CAS Number: 849818-58-2
Introduction
6-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into the quinoline scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block for the development of novel therapeutics. As a key intermediate, it is utilized in the synthesis of kinase inhibitors for cancer therapy and as a scaffold for new antimicrobial agents.[1]
Physicochemical Properties
This compound typically presents as a white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 849818-58-2 | [1] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [1] |
| Molecular Weight | 241.17 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8 °C, under inert gas | [1] |
Proper storage of this compound is crucial to maintain its integrity. It should be stored at refrigerated temperatures (2-8 °C) under a nitrogen atmosphere, protected from light and moisture.[1]
Synthesis of this compound
The synthesis of quinoline-2-carboxylic acids can be achieved through various established methodologies in organic chemistry. One of the most pertinent methods for this class of compounds is a variation of the Doebner reaction, which traditionally yields quinoline-4-carboxylic acids.[2][3][4] However, modifications and alternative strategies allow for the synthesis of the 2-carboxy regioisomer. A plausible synthetic approach involves the condensation of an appropriately substituted aniline with pyruvic acid and an aldehyde.
Proposed Synthetic Pathway: Modified Doebner Reaction
The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[4] To achieve the desired 2-carboxylic acid substitution pattern for this compound, a modified approach is necessary.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Modified Doebner Synthesis
This protocol is a generalized procedure based on the principles of the Doebner reaction and may require optimization for the specific synthesis of this compound.[2]
-
Schiff Base Formation: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline and a suitable aldehyde (e.g., benzaldehyde) in an appropriate solvent such as ethanol or a methanol/water mixture. The reaction can be catalyzed by a small amount of acid (e.g., acetic acid). Stir the mixture at room temperature until the formation of the corresponding Schiff base is complete, which can be monitored by thin-layer chromatography (TLC).
-
Condensation with Pyruvic Acid: To the solution containing the Schiff base, add pyruvic acid. The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC.
-
Cyclization and Aromatization: The cyclization and subsequent aromatization to the quinoline ring can occur under the reaction conditions, often facilitated by an oxidizing agent that may be generated in situ or added to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted acids. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
Kinase Inhibition in Cancer Therapy
Quinoline-based compounds are known to be effective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] The trifluoromethyl quinoline carboxylic acid scaffold has been reported to exhibit improved binding affinity to several protein kinases, making it a promising candidate for targeted cancer therapy research.[1]
Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8] Quinoline derivatives have been shown to inhibit this pathway. It is plausible that this compound or its derivatives could act as ATP-competitive inhibitors of kinases within this cascade, such as PI3K or mTOR. The quinoline ring can mimic the adenine moiety of ATP, while the carboxylic acid and trifluoromethyl groups can form key interactions with amino acid residues in the kinase active site.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[9][10][11][12]
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
It is hypothesized that this compound and its derivatives may exert their antimicrobial effects by targeting bacterial DNA gyrase. These compounds can form a stable complex with the enzyme and bacterial DNA, trapping the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The trifluoromethyl group may enhance the binding of the molecule to the enzyme-DNA complex.
Caption: Proposed mechanism of DNA gyrase inhibition by a quinoline derivative.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of this compound.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline ring are expected in the range of δ 7.5-9.0 ppm. The carboxylic acid proton will likely appear as a broad singlet at δ 12-14 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm. The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. |
| FTIR | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700-1730 cm⁻¹. C-F stretching vibrations will appear in the 1000-1400 cm⁻¹ region.[6][14][15] |
| UV-Vis | The quinoline chromophore will exhibit characteristic absorption bands in the UV region, typically between 200-400 nm. |
Experimental Protocol: NMR Spectroscopic Analysis
The following is a general protocol for acquiring NMR spectra of quinoline-2-carboxylic acid derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be required.
-
2D NMR (Optional): For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Determination of Physicochemical Parameters
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a solution of this compound of known concentration in a mixture of water and a co-solvent (e.g., methanol or ethanol) if solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Experimental Protocol: Solubility Determination by Shake-Flask Method
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[16][17]
-
Equilibration: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After agitation, allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of novel kinase inhibitors and antimicrobial agents. This guide has provided a comprehensive overview of its synthesis, potential mechanisms of action, and analytical characterization. Further research into the specific biological targets and optimization of its derivatives holds significant promise for the development of next-generation therapeutics.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. benchchem.com [benchchem.com]
- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 7. The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma [mdpi.com]
- 8. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sciresliterature.org [sciresliterature.org]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization has yielded numerous therapeutic agents. The incorporation of a trifluoromethyl group, a bioisostere for the methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive technical overview of 6-(trifluoromethyl)quinoline-2-carboxylic acid, a key building block in the development of novel therapeutics. We will delve into its chemical properties, explore established synthetic routes with detailed protocols, and discuss its applications in the design of next-generation kinase inhibitors and antimicrobial agents, supported by mechanistic insights and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Significance of the Quinoline Core and Trifluoromethylation in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers several advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.
-
Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross cellular membranes.
-
Modulation of Physicochemical Properties: It can influence the acidity or basicity of nearby functional groups, impacting target binding.
-
Improved Target Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets.
The convergence of the versatile quinoline scaffold with the advantageous properties of the trifluoromethyl group makes this compound a highly valuable and sought-after building block for the synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound is fundamental to drug development. Below is a summary of the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₆F₃NO₂ | [1][2] |
| Molecular Weight | Approximately 241.17 g/mol | [1][2][3][4][5] |
| Appearance | Typically a white crystalline powder | [1] |
| CAS Number | 849818-58-2 | [1] |
| Storage Conditions | Store in a cool, dry place, protected from light. | [1] |
Synthesis of this compound: A Plausible Synthetic Approach
The proposed synthesis would involve the reaction of 4-(trifluoromethyl)aniline with pyruvic acid and a suitable aldehyde, followed by cyclization.
Experimental Protocol: A Representative Doebner-von Miller Synthesis for a Quinoline-2-carboxylic Acid Derivative
This protocol is a generalized procedure that can be adapted for the synthesis of this compound. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.
Materials:
-
4-(Trifluoromethyl)aniline
-
Pyruvic acid
-
Formaldehyde (or a suitable aldehyde precursor)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium hydroxide
-
Diatomaceous earth
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 eq) and concentrated hydrochloric acid (2.0 eq) in ethanol.
-
Addition of Reactants: To the stirred solution, add pyruvic acid (1.1 eq) and formaldehyde (1.1 eq) at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the mixture with a solution of sodium hydroxide to precipitate the crude product.
-
Filter the crude product through a pad of diatomaceous earth and wash with cold water.
-
-
Purification:
-
Dissolve the crude product in a hot aqueous sodium hydroxide solution.
-
Treat the solution with activated carbon to remove colored impurities and filter while hot.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
-
Caption: A simplified workflow for the synthesis of this compound via a Doebner-von Miller type reaction.
Applications in Drug Discovery
This compound serves as a versatile building block for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown significant promise in two key therapeutic areas: oncology and infectious diseases.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. The 2-carboxylic acid moiety of the title compound provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophores to target the ATP-binding site of specific kinases.
The trifluoromethyl group at the 6-position can contribute to enhanced binding affinity and improved pharmacokinetic properties of the final inhibitor.[9] For example, derivatives of 6-(trifluoromethyl)quinoline have been investigated as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.[9]
Caption: The role of this compound as a scaffold for the development of kinase inhibitors.
Antimicrobial Agents
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolone antibiotics being a prominent example. While structurally distinct from fluoroquinolones, derivatives of quinoline-2-carboxylic acid have also demonstrated promising antibacterial activity.[10][11]
The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] The this compound scaffold can be elaborated to generate novel compounds that target these enzymes or other essential bacterial processes. Studies have shown that certain quinoline derivatives are active against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline-based kinase inhibitors and antimicrobial agents, several key structural features influence their biological activity:
-
The Carboxylic Acid Moiety: The carboxylic acid group at the 2-position, or its derivatives such as amides and esters, is often critical for interacting with key residues in the target protein's active site.[5]
-
Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact potency and selectivity. The trifluoromethyl group at the 6-position is often associated with enhanced activity.
-
Modifications at Other Positions: Further modifications at other positions of the quinoline ring can be explored to fine-tune the compound's properties, such as solubility and cell permeability.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a privileged quinoline scaffold and the beneficial properties of the trifluoromethyl group makes it an attractive starting point for the development of novel kinase inhibitors and antimicrobial agents. The synthetic accessibility of this compound, coupled with the potential for diverse chemical modifications, ensures its continued relevance in the quest for new and effective therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to derivatives of this scaffold and the exploration of their potential against a broader range of biological targets.
References
- 1. Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. data.epo.org [data.epo.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. iipseries.org [iipseries.org]
- 10. data.epo.org [data.epo.org]
- 11. CN102942524A - Preparation method of quinoline derivative - Google Patents [patents.google.com]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Solubility Profile of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Guide for Researchers
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
6-(Trifluoromethyl)quinoline-2-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its rigid quinoline scaffold, combined with the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid moiety, makes it a valuable building block for developing novel therapeutic agents, including kinase inhibitors and antimicrobial agents[1]. Understanding and manipulating the solubility of this compound is a critical prerequisite for its successful application in biological assays, formulation development, and synthetic chemistry.
This technical guide provides a comprehensive analysis of the solubility of this compound. Moving beyond a simple data summary, we will explore the underlying physicochemical principles that govern its behavior in various solvent systems. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to accurately characterize and optimize the solubility of this important molecule.
Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure. For this compound, three key structural features dictate its interactions with different solvents: the quinoline core, the carboxylic acid group, and the trifluoromethyl group.
-
Quinoline Core : The fused aromatic heterocyclic ring system is inherently planar and relatively nonpolar. This large hydrophobic surface area tends to limit solubility in aqueous media but promotes solubility in organic solvents that can engage in π-stacking or van der Waals interactions.
-
Carboxylic Acid (-COOH) Group : This functional group is the primary driver of pH-dependent solubility. It is polar and can act as both a hydrogen bond donor and acceptor. In basic conditions, it deprotonates to form a highly polar carboxylate salt (COO-), which dramatically increases aqueous solubility.
-
Trifluoromethyl (-CF3) Group : This substituent has a profound impact on the molecule's overall properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing group, which can lower the pKa of the nearby carboxylic acid, making it more acidic. Furthermore, the -CF3 group is highly lipophilic, a property that increases the molecule's solubility in non-polar environments and enhances its ability to permeate biological membranes[2].
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₆F₃NO₂ | [1] |
| Molecular Weight | 241.17 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Key Functional Groups | Carboxylic Acid, Quinoline, Trifluoromethyl | Structural Analysis |
| Predicted Solubility Driver (Aqueous) | Ionization of the carboxylic acid group at basic pH. | Chemical Principles |
| Predicted Solubility Driver (Organic) | Hydrogen bonding (polar protic solvents), dipole-dipole interactions (polar aprotic), and lipophilicity (non-polar solvents). | Chemical Principles |
Predicted Solubility Profile and Solvent Selection
While specific quantitative data for this compound is not extensively available in public literature, a reliable qualitative profile can be predicted based on its structural components and established chemical principles. This predictive analysis is crucial for efficient solvent screening in both synthetic and biological applications.
Aqueous Systems
The solubility in aqueous media is almost entirely dependent on pH.
-
Neutral Water : Solubility is expected to be very low . The large, hydrophobic quinoline ring and the lipophilic -CF3 group dominate the molecule's character, overcoming the polarity of the neutral carboxylic acid.
-
Acidic Solutions (e.g., 5% HCl) : Solubility is expected to remain low . While the quinoline nitrogen can be protonated to form a cation, the carboxylic acid remains in its neutral, less soluble form. The overall increase in solubility is typically minimal for such structures.
-
Weak Basic Solutions (e.g., 5% NaHCO₃) : Solubility is expected to be moderate to high . If the pKa of the carboxylic acid is below ~6.4 (the pH of a bicarbonate solution), it will be deprotonated to form a soluble salt. The electron-withdrawing -CF3 group makes the carboxylic acid more acidic, increasing the likelihood of dissolution in sodium bicarbonate[4].
-
Strong Basic Solutions (e.g., 5% NaOH) : Solubility is expected to be high . The strong base will completely deprotonate the carboxylic acid, forming the highly water-soluble sodium carboxylate salt[4][5].
Organic Solvents
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Expected to be highly soluble . These solvents effectively solvate the molecule through strong dipole-dipole interactions. DMSO, in particular, is an excellent solvent for a wide range of organic compounds and is a common choice for preparing stock solutions for biological screening[6].
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : Expected to be moderately to highly soluble . These solvents can engage in hydrogen bonding with both the donor and acceptor sites of the carboxylic acid group, facilitating dissolution.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Expected to be poorly soluble . Despite the lipophilic nature of the quinoline and -CF3 groups, the highly polar carboxylic acid group prevents effective solvation by nonpolar solvents[5][7].
A summary of the predicted solubility is presented in Table 2.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | High | Salt formation (deprotonation of -COOH) |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole Interactions |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen Bonding |
| Aqueous (Neutral) | Water | Very Low | Hydrophobic effects dominate |
| Nonpolar | Hexane, Toluene | Very Low | Polarity mismatch with -COOH group |
Experimental Protocols for Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining both the qualitative classification and the precise quantitative solubility of this compound.
Protocol 1: Qualitative Solubility Classification
This initial screening method rapidly classifies the compound's solubility based on its acidic/basic properties, providing immediate guidance for handling and solvent selection. The workflow is based on standard organic chemistry practices[4][5][7].
Methodology:
-
Preparation : Label five small test tubes (e.g., 13x100 mm).
-
Dispensing : Add ~20-30 mg of this compound to each tube.
-
Solvent Addition : To the tubes, add 1 mL of the following solvents, respectively:
-
Tube 1: Deionized Water
-
Tube 2: 5% w/v Sodium Hydroxide (NaOH)
-
Tube 3: 5% w/v Sodium Bicarbonate (NaHCO₃)
-
Tube 4: 5% v/v Hydrochloric Acid (HCl)
-
Tube 5: Diethyl Ether
-
-
Mixing : Vigorously agitate each tube for 60 seconds (e.g., using a vortex mixer).
-
Observation : Observe each tube against a contrasting background. Record the compound as "Soluble" if the solid completely dissolves, "Partially Soluble" if some solid remains, or "Insoluble" if no visible dissolution occurs.
-
Confirmation (for basic solutions) : To the tube containing 5% NaOH (if soluble), slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that dissolution was due to an acid-base reaction, forming a soluble salt[4].
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[8]. It provides a precise concentration value (e.g., in mg/mL or µM) essential for pharmacology and formulation studies.
Methodology:
-
Preparation : Add an excess of solid this compound to a series of glass vials containing a known volume (e.g., 2 mL) of the desired solvent or buffer (e.g., Phosphate-Buffered Saline, pH 7.4). "Excess" means that undissolved solid must be clearly visible.
-
Equilibration : Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation : After incubation, remove the vials and allow them to stand undisturbed for at least 1 hour to allow the excess solid to settle. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration : Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microscopic particles. This step is crucial to prevent artificially high results.
-
Dilution : Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method. Calculate the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of the analyte.
-
Calculation : Multiply the measured concentration by the dilution factor to determine the final equilibrium solubility.
Conclusion and Best Practices
The solubility of this compound is a multifaceted property governed by a delicate interplay between its hydrophobic core and its ionizable and lipophilic functional groups. While its aqueous solubility is poor at neutral pH, it can be dramatically increased in basic conditions through the formation of a carboxylate salt. For organic applications, polar aprotic solvents like DMSO and DMF are excellent choices for achieving high concentrations.
For researchers, the key takeaway is the principle of "right solvent for the right application." For aqueous biological assays, leveraging pH modification to create a soluble salt is the most effective strategy. For organic synthesis, a polar aprotic or protic solvent is recommended. The protocols provided herein offer a self-validating system to confirm these predictions and establish a robust, reproducible solubility profile for this valuable chemical entity.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. selleckchem.com [selleckchem.com]
- 7. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Acidity and pKa of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the acidity and acid dissociation constant (pKa) of 6-(trifluoromethyl)quinoline-2-carboxylic acid, a key heterocyclic building block in modern drug discovery and medicinal chemistry. The introduction of the trifluoromethyl (CF3) group profoundly influences the molecule's electronic properties, which in turn dictates its acidity—a critical parameter affecting solubility, membrane permeability, and target binding affinity. This document synthesizes theoretical principles, predicted quantitative data, and detailed experimental protocols for pKa determination to offer a holistic resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of Fluorinated Quinolines
Quinoline carboxylic acids are privileged scaffolds in pharmaceutical sciences, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The introduction of a trifluoromethyl (CF3) group is a pivotal strategy in medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, often leading to improved binding affinity for biological targets.[2] this compound (CAS No. 849818-58-2) is a prime example of such a scaffold, utilized in the development of kinase inhibitors and antimicrobial agents.[3] A thorough understanding of its acidity is fundamental to leveraging its full potential in drug design.
Theoretical Framework: Understanding Acidity and the Trifluoromethyl Effect
The acidity of this compound is determined by the ease with which it donates the proton from its carboxylic acid group (-COOH). This equilibrium is quantified by the acid dissociation constant (Ka) or, more conveniently, its negative logarithm, the pKa. A lower pKa value signifies a stronger acid.
The molecule's acidity is governed by two primary structural features:
-
The Quinoline Ring: The quinoline system itself is electron-withdrawing, which contributes to the acidity of the attached carboxylic acid.
-
The Trifluoromethyl Group (-CF3): This substituent exerts a powerful influence. Fluorine is the most electronegative element, and the three fluorine atoms on the methyl group create an exceptionally strong inductive electron-withdrawing effect (-I effect).[1]
This -I effect propagates through the quinoline ring system, pulling electron density away from the carboxylic acid group. This delocalization has a crucial consequence: it stabilizes the resulting carboxylate anion (COO-) formed upon deprotonation. By stabilizing the conjugate base, the equilibrium of the acid-base reaction is shifted towards dissociation, resulting in a stronger acid and a lower pKa.[1]
The logical relationship between the substituent and the resulting acidity is illustrated below.
Caption: Influence of the -CF3 group on the acidity of the carboxylic acid.
Quantitative pKa Data
While extensive experimental data for this specific molecule is not widely published, computational predictions provide a valuable estimate. For comparison, the experimental pKa of the parent compound, quinoline-2-carboxylic acid (quinaldic acid), is also presented.
| Compound | CAS Number | pKa (Carboxylic Acid) | Source |
| This compound | 849818-58-2 | 4.14 ± 0.43 (Predicted) | [4] |
| Quinoline-2-carboxylic acid (Quinaldic acid) | 93-10-7 | ~1.76 | [2] |
Note: The pKa of the quinoline nitrogen in quinaldic acid is approximately 5.22.[3] The predicted value for the trifluoromethyl-substituted compound likely reflects the dissociation of the carboxylic acid proton.
The predicted pKa of 4.14 suggests that the 6-CF3 group significantly influences the electronic environment of the molecule. The electron-withdrawing nature of the CF3 group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to an unsubstituted benzoic acid (pKa ~4.2).
Experimental Determination of pKa by Potentiometric Titration
For researchers requiring precise, empirically derived pKa values, potentiometric titration is a robust and widely adopted method.[2] It involves monitoring the pH of a solution of the compound as a standardized titrant is added incrementally.
Protocol: Potentiometric Titration
Objective: To experimentally determine the pKa of this compound.
Materials & Equipment:
-
This compound (high purity)[3]
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized, CO2-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette (Class A)
-
Beaker or reaction vessel (e.g., 100 mL)
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.[5]
-
Sample Preparation:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[5]
-
To ensure complete dissolution, a co-solvent like methanol or DMSO may be required. If so, the pKa determined will be an apparent pKa (pKa') specific to that solvent system.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[5]
-
-
Titration Setup:
-
Place the sample solution in the reaction vessel with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
If the initial pH is not sufficiently low, add a small, precise volume of 0.1 M HCl to ensure the carboxylic acid is fully protonated (e.g., to pH ~2).[5]
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Procedure:
-
Begin stirring the solution at a constant, moderate speed.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[5]
-
Continue the titration well past the equivalence point (the point of rapid pH change) until the pH reaches a stable, high value (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found by calculating the first or second derivative of the curve.
-
The pKa is the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A-] are equal.[6]
-
-
Validation: Perform the titration in triplicate to ensure the reproducibility and accuracy of the result.[5]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Implications for Research and Drug Development
The pKa value is not merely an academic descriptor; it is a critical parameter in drug development that dictates a molecule's behavior in physiological environments.
-
Solubility: The ionization state of a molecule dramatically affects its aqueous solubility. Carboxylic acids are generally more soluble in their deprotonated (carboxylate) form. Knowing the pKa allows formulators to predict and control solubility by adjusting the pH.
-
Lipophilicity and Permeability: The pKa influences the lipophilicity (logP/logD). The neutral, protonated form of the acid is more lipophilic and more likely to passively diffuse across biological membranes. The pKa value is essential for predicting the fraction of the compound that exists in this absorbable state in different parts of the gastrointestinal tract.
-
Target Binding: For many biological targets, such as enzymes or receptors, the ionization state of the ligand is crucial for binding. A carboxylate anion might form a key ionic interaction (salt bridge) with a positively charged amino acid residue (e.g., Arginine or Lysine) in the binding pocket. The pKa determines if the compound will be in the correct protonation state at physiological pH (~7.4) to engage in these interactions.
Conclusion
This compound is a valuable scaffold whose utility is deeply connected to its physicochemical properties. Its acidity, quantified by a predicted pKa of 4.14, is significantly modulated by the potent electron-withdrawing trifluoromethyl group.[4] This property enhances the acidic nature of the carboxylic acid function, a feature that has profound implications for its solubility, membrane transport, and molecular interactions. The experimental and theoretical frameworks provided in this guide equip researchers and drug developers with the essential knowledge to accurately characterize and strategically utilize this compound in the pursuit of novel therapeutics.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinaldic acid | 93-10-7 [chemicalbook.com]
- 3. Showing Compound Quinaldic acid (FDB022275) - FooDB [foodb.ca]
- 4. Quinaldic Acid | 93-10-7 | Benchchem [benchchem.com]
- 5. 2-Quinolinecarboxylic acid [webbook.nist.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
spectroscopic data (NMR, IR, Mass Spec) for 6-(trifluoromethyl)quinoline-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(trifluoromethyl)quinoline-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Role of this compound in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known for a wide spectrum of biological activities. The strategic introduction of a trifluoromethyl (CF₃) group is a widely employed tactic to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The compound this compound (CAS No. 849818-58-2) emerges as a pivotal building block, merging the privileged quinoline core with the advantageous CF₃ group.[2] It serves as a precursor for kinase inhibitors in targeted cancer therapy and for novel antimicrobial agents.[2]
Given its significance, unambiguous structural verification and purity assessment are paramount. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering both predictive data and the underlying rationale for their interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar high-value chemical entities.
Integrated Spectroscopic Analysis Workflow
The definitive structural elucidation of a novel compound is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The following workflow illustrates the synergistic relationship between NMR, IR, and Mass Spectrometry in confirming the identity and purity of this compound.
Caption: Overall workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules.[3][4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular skeleton.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of the target molecule, based on known data for quinoline-2-carboxylic acid and the predictable electronic effects of the trifluoromethyl group.[5]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.4 | d | ~8.5 |
| H-4 | ~8.3 | d | ~8.5 |
| H-5 | ~8.4 | d | ~8.8 |
| H-7 | ~8.1 | dd | ~8.8, 2.0 |
| H-8 | ~8.7 | d | ~2.0 |
| COOH | >13.0 | br s | - |
| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (from ¹⁹F coupling) |
| C-2 | ~148 | s |
| C-3 | ~122 | s |
| C-4 | ~140 | s |
| C-4a | ~129 | s |
| C-5 | ~125 | q (small J) |
| C-6 | ~128 | q (²JCF ≈ 35 Hz) |
| C-7 | ~129 | q (small J) |
| C-8 | ~132 | s |
| C-8a | ~149 | s |
| COOH | ~166 | s |
| CF₃ | ~124 | q (¹JCF ≈ 275 Hz) |
¹⁹F NMR: The Definitive Signal
The most direct evidence for the successful installation of the trifluoromethyl group comes from ¹⁹F NMR spectroscopy.[1] A single, sharp signal is expected.
-
Predicted Chemical Shift: A singlet is anticipated in the range of -61 to -63 ppm . This prediction is based on data for similar aromatic trifluoromethyl compounds, such as 6-(trifluoromethyl)-2-quinolinecarboxaldehyde.[6][7]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar carboxylic acids and allows for the observation of the exchangeable COOH proton.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. The spectral width should be set from approximately 0 to 15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for fluorine (-200 to 0 ppm) should be used. This experiment is typically very fast due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra such as COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations).
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule.[8] The spectrum of this compound is expected to be dominated by features from the carboxylic acid and the trifluoromethyl group.
Structure-Spectra Correlation
The diagram below links the key structural motifs of the molecule to their expected, characteristic spectroscopic signals.
Caption: Correlation of key structural features to their spectroscopic signals.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comments |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong | This exceptionally broad signal is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching signals.[9][10] |
| 1710 - 1680 | C=O stretch (carbonyl) | Strong, Sharp | The position is characteristic of an aromatic carboxylic acid, where conjugation with the quinoline ring lowers the frequency compared to a saturated acid.[9][11] |
| ~1600, ~1500 | C=C and C=N stretches (aromatic ring) | Medium | These absorptions are characteristic of the quinoline ring system.[12] |
| 1350 - 1100 | C-F stretches (trifluoromethyl) | Strong, Multiple Bands | The CF₃ group will produce several intense absorption bands in this region, providing strong evidence of its presence.[1] |
| ~1300 | C-O stretch | Medium | This band is associated with the C-O single bond of the carboxylic acid group.[10] |
| ~900 | O-H bend (out-of-plane) | Broad, Medium | Another characteristic, albeit broad, peak for a carboxylic acid dimer.[11] |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns.[13] For this compound, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar, relatively non-volatile molecules like carboxylic acids.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₆F₃NO₂
-
Exact Mass: 241.0351
-
Electrospray Ionization (Negative Mode, ESI⁻):
-
Primary Ion: The most prominent ion observed will be the deprotonated molecule, [M-H]⁻ , at m/z 240.0273 . This is the expected base peak.
-
-
Electron Ionization (EI - for comparison):
-
Molecular Ion: A molecular ion peak, [M]⁺• , would be expected at m/z 241 .
-
Key Fragments: The fragmentation pattern would likely involve the initial loss of the carboxyl group.
-
[M - COOH]⁺ at m/z 196: Loss of the carboxylic acid radical.
-
[M - CO₂]⁺• at m/z 197: Loss of carbon dioxide.
-
Further fragmentation of the resulting 6-(trifluoromethyl)quinoline ion would occur, consistent with known patterns for quinoline rings.[14]
-
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Separation (LC):
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure elution and cleaning of the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection (MS):
-
Ionization Mode: Electrospray Ionization, Negative (ESI⁻). The negative mode is chosen to readily deprotonate the acidic carboxylic acid group.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the exact mass and elemental composition.
-
Scan Range: Set the scan range from m/z 50 to 500 to cover the expected parent ion and potential low-mass fragments or impurities.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the [M-H]⁻ ion.
-
Conclusion
The structural confirmation of this compound is achieved through a multi-faceted spectroscopic approach. The definitive presence of the trifluoromethyl group is confirmed by a characteristic singlet in the ¹⁹F NMR spectrum and strong C-F stretching bands in the IR spectrum. The carboxylic acid functionality is identified by its exchangeable, downfield proton in ¹H NMR and the signature broad O-H and sharp C=O stretches in the IR spectrum. Finally, high-resolution mass spectrometry confirms the elemental composition with high accuracy. The combined application of these techniques, guided by the protocols and predictive data outlined in this guide, provides a robust and self-validating system for the characterization of this important molecule, ensuring its quality and suitability for downstream applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. azooptics.com [azooptics.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. spectrabase.com [spectrabase.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. chempap.org [chempap.org]
Methodological & Application
Application Notes & Protocols: Leveraging 6-(Trifluoromethyl)quinoline-2-carboxylic Acid in Modern Medicinal Chemistry
Foreword: The Strategic Advantage of the 6-(Trifluoromethyl)quinoline-2-carboxylic Acid Scaffold
In the landscape of contemporary drug discovery, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in biologically active compounds.[1][2][3][4] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The subject of this guide, This compound , represents a particularly strategic evolution of this scaffold for medicinal chemists.
The incorporation of a trifluoromethyl (-CF3) group at the 6-position is a deliberate design choice. This small, yet powerfully electron-withdrawing group can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[5] Furthermore, its lipophilic nature can improve membrane permeability and binding affinity to target proteins, often leading to enhanced potency.[5]
Complementing this is the carboxylic acid moiety at the 2-position. This functional group serves as a versatile synthetic handle, primarily for the formation of amide bonds—a cornerstone of medicinal chemistry.[2][4][6] This allows for the systematic exploration of chemical space through the introduction of a diverse array of amine-containing fragments, enabling fine-tuning of a compound's pharmacological profile.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical protocols for utilizing this compound as a key building block in the design and synthesis of novel therapeutic agents.
Section 1: Synthesis of the Core Scaffold
A robust supply of the starting material is paramount for any medicinal chemistry campaign. This compound can be synthesized via established heterocyclic chemistry principles, most notably the Doebner reaction. This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.[7]
Protocol 1.1: Synthesis of this compound via the Doebner Reaction
This protocol outlines a plausible synthetic route starting from the readily available 4-(trifluoromethyl)aniline.
Reaction Scheme:
Caption: Synthetic pathway for the core scaffold.
Materials:
-
4-(Trifluoromethyl)aniline
-
Pyruvic acid
-
Benzaldehyde (or other suitable aldehyde)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add pyruvic acid (1.1 eq.) followed by benzaldehyde (1.0 eq.).
-
Acidification & Reflux: Slowly add a catalytic amount of concentrated hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-8 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator to induce precipitation.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-(trifluoromethyl)-4-phenylquinoline-2-carboxylic acid.
-
Note on C4-Substituent: The Doebner reaction with an aldehyde like benzaldehyde will install a substituent at the 4-position. For some applications, this may be desirable. If the unsubstituted C4-position is required, a subsequent oxidative cleavage step or the use of formaldehyde in the initial reaction may be necessary, though the latter can be lower yielding.
Section 2: Key Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for developing inhibitors of various enzymes and receptor modulators. The primary synthetic strategy involves the derivatization of the C2-carboxylic acid into a library of carboxamides.
Application 2.1: Development of Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cell signaling pathways that control growth, proliferation, and survival.[8][9] Quinoline-based molecules have proven to be effective kinase inhibitors.[8][9]
Rationale: The quinoline core acts as a scaffold that can orient substituents to fit into the ATP-binding pocket of kinases. The C2-carboxamide moiety can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The 6-trifluoromethyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Target Kinases for Derivatives:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Quinazoline derivatives, structurally similar to quinolines, are known to inhibit PI3K and mTOR.[3]
-
Pim-1 Kinase: Overexpressed in several cancers, including prostate cancer, making it a viable therapeutic target.[1]
-
EGFR/HER-2: Key drivers in breast and lung cancers. Dual inhibitors targeting both receptors can be effective therapies.[10]
-
SGK1 (Serum/Glucocorticoid-Regulated Kinase 1): Implicated in cancer cell survival and resistance to therapy.[11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Application 2.2: Development of Novel Antimicrobial and Antiparasitic Agents
The quinoline scaffold is historically significant in the fight against infectious diseases (e.g., chloroquine for malaria). The this compound core can be used to generate novel agents targeting pathogens.
-
Antitubercular Agents: Derivatives have been designed as potential inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in Mycobacterium tuberculosis for cell wall synthesis.[12]
-
Antiparasitic Agents: The trifluoromethyl group is a key feature in antimalarial drugs like mefloquine, suggesting that derivatives of this scaffold could be potent antiplasmodial agents.
Application 2.3: Modulators of Other Enzyme and Receptor Systems
-
Carbonic Anhydrase (CA) Inhibitors: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Quinoline-2-carboxamides have been shown to inhibit several human CA isoforms (hCA I, II, IV).[13]
-
mGluR1 Antagonists: Metabotropic glutamate receptor 1 (mGluR1) is implicated in neuropathic pain. Quinoline-6-carboxamides have been evaluated as potential antagonists for pain management.[14]
Section 3: Experimental Protocols
The most common and versatile application of this compound is its conversion to a diverse library of amides for subsequent biological screening.
Protocol 3.1: General Synthesis of 6-(Trifluoromethyl)quinoline-2-carboxamides
This section details two robust methods for amide bond formation. Method A is a classic two-step approach, while Method B is a more modern one-pot procedure using coupling reagents.
Caption: Workflow for amide library synthesis.
Method A: Amide Coupling via Acyl Chloride Formation [2]
Rationale: This two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This is a very effective method, but the acyl chloride intermediate can be sensitive to moisture.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine
-
Organic base (e.g., Triethylamine (TEA) or Pyridine)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude quinoline-2-carbonyl chloride. Use this intermediate immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq.) and an organic base like triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
-
Method B: Direct Amide Coupling Using HATU Reagent [6][7]
Rationale: This one-pot method uses a coupling reagent to activate the carboxylic acid in situ, avoiding the need to isolate the sensitive acyl chloride. HATU is a highly efficient reagent that minimizes side reactions and racemization.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.2 eq.), and HATU (1.2 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq.) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor progress by TLC.
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3.2: General In Vitro Kinase Inhibition Assay
Rationale: To evaluate the biological activity of the newly synthesized carboxamides as kinase inhibitors, a biochemical assay is required to measure their ability to block the phosphorylation of a substrate by a target kinase. This is typically quantified by an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Synthesized quinoline-2-carboxamide derivatives (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
384-well microplates (low-volume, white or black depending on assay)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Setup:
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Kinase Addition: Add 2 µL of the target kinase solution (at 2.5x final concentration) to all wells except the negative controls. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing both the substrate and ATP (at 5x final concentration).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for 60-120 minutes.
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Section 4: Data Summary
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By synthesizing a library of amides and testing their inhibitory activity, key structural features that enhance potency can be identified.
Table 1: Representative Biological Activity of Quinoline Carboxamide Derivatives
| Scaffold | Derivative Type | Target | IC₅₀ (µM) | Reference |
| Quinoline-6-carboxamide | 2-Amino-N-(piperidin-1-yl) | mGluR1 | 2.16 | [14] |
| Quinoline-2-carboxamide | 8-propoxy-N-(4-sulfamoylphenyl) | hCA II | 0.033 | [13] |
| 2-Anilinoquinoline | 4-Trifluoromethyl substituted | SGK1 | (Potent activity reported) | [11] |
| Thieno[4,5-c]quinoline-2-carboxamide | N-[3-(benzylmethylamino)propyl] | PAK1 | 15.27 | [1] |
Note: The data presented are for related quinoline carboxamide scaffolds and serve as a reference for the potential activities of derivatives of this compound.
References
- 1. ijmphs.com [ijmphs.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid in Organometallic Chemistry: A Guide for Researchers
The strategic incorporation of fluorinated moieties into organic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl group (-CF3) offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity and photophysical properties of a molecule. This guide provides an in-depth exploration of 6-(trifluoromethyl)quinoline-2-carboxylic acid as a versatile ligand in organometallic chemistry. We will delve into its synthesis, the preparation of its metal complexes, and its emerging applications, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Power of the Trifluoromethyl Group
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a well-established bidentate chelating agent in coordination chemistry. It coordinates to metal ions through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group, forming stable complexes with a diverse range of metals.[1][2] These complexes have found applications in catalysis, materials science, and as therapeutic agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1]
The introduction of a trifluoromethyl group at the 6-position of the quinoline ring creates this compound, a ligand with enhanced properties. The electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the quinoline system, influencing the strength of the metal-ligand bond and the redox potential of the resulting organometallic complex. This, in turn, can have a significant impact on catalytic activity and photophysical behavior. Furthermore, the lipophilicity imparted by the -CF3 group can enhance the solubility of the complexes in organic solvents and potentially improve their bioavailability in biological systems.[3]
Synthesis of the Ligand: this compound
The synthesis of substituted quinolines can be achieved through several classic organic reactions, with the Doebner-von Miller and Pfitzinger reactions being prominent examples.[4][5] For the synthesis of this compound, a Doebner-type reaction provides a reliable route, starting from the readily available 4-(trifluoromethyl)aniline.
Protocol 1: Synthesis of this compound via the Doebner Reaction
This protocol is based on the acid-catalyzed condensation of an aniline, an aldehyde, and pyruvic acid.[6][7]
Materials:
-
4-(Trifluoromethyl)aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide
-
Diethyl ether
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1 equivalent) followed by the slow addition of pyruvic acid (1.1 equivalents).
-
Acid Catalysis and Reflux: Carefully add a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water. If the product is colored, treatment with activated charcoal during recrystallization may be necessary.
-
Drying: Dry the purified white crystalline product under vacuum.
Expected Yield: 60-70%
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ, ppm) for the aromatic protons of the quinoline ring are expected between 7.5 and 8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield shift, typically >10 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals for the quinoline carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carboxylic acid carbonyl carbon (around 165-175 ppm) should be observed.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M-H]⁻.
Synthesis of Organometallic Complexes
The deprotonated form of this compound acts as a bidentate N,O-chelating ligand to form stable complexes with a variety of transition metals, including but not limited to ruthenium, platinum, and zinc.[8] The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 2: General Synthesis of a Metal(II) Complex with this compound
This protocol can be adapted for various divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).
Materials:
-
This compound
-
A metal(II) salt (e.g., Zinc(II) acetate dihydrate, Copper(II) chloride)
-
Methanol or Ethanol
-
Triethylamine or Sodium hydroxide solution (for deprotonation)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask.
-
Deprotonation: Add a stoichiometric amount of a base, such as triethylamine or a dilute solution of sodium hydroxide, to the ligand solution to facilitate deprotonation of the carboxylic acid.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A precipitate should form upon mixing or after a short period of stirring.
-
Reaction Completion and Isolation: Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating to ensure complete complexation. Cool the mixture and collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected complex with the reaction solvent and then with diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
Characterization of the Metal Complex:
-
FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A significant shift in the C=O stretching frequency to a lower wavenumber is indicative of coordination of the carboxylate group to the metal center.
-
Elemental Analysis: Determine the C, H, N, and F content to confirm the stoichiometry of the complex.
-
UV-Vis Spectroscopy: The electronic absorption spectrum of the complex will show ligand-centered transitions and potentially metal-to-ligand charge transfer (MLCT) bands.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique will provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Applications in Organometallic Chemistry
The unique electronic and steric properties imparted by the 6-trifluoromethyl substituent make organometallic complexes of this ligand promising candidates for a range of applications.
Catalysis
The electron-withdrawing nature of the trifluoromethyl group can influence the catalytic activity of the metal center. For example, in oxidation catalysis, a more electron-deficient metal center can be more reactive. Ruthenium complexes, in particular, are known for their versatile catalytic applications, including transfer hydrogenation and oxidation reactions.[9] The use of this compound as a ligand could lead to the development of highly efficient and selective ruthenium-based catalysts.
Workflow for Investigating Catalytic Activity
Caption: Workflow for the synthesis, characterization, and catalytic testing of a ruthenium complex.
Photophysical Properties and Photosensitizers
Platinum(II) and Iridium(III) complexes are renowned for their rich photophysical properties, including strong phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and photodynamic therapy. The electronic properties of the ligands play a crucial role in tuning the emission color and quantum efficiency of these complexes. The electron-withdrawing 6-trifluoromethyl group can lower the energy of the ligand's π* orbitals, potentially leading to a red-shift in the emission of the resulting platinum(II) or iridium(III) complex. This tunability is highly desirable for the development of new phosphorescent materials.[1][10]
Logical Relationship in Tuning Photophysical Properties
Caption: Influence of the ligand on the photophysical properties of the organometallic complex.
Medicinal Chemistry and Drug Development
The quinoline scaffold is a privileged structure in drug discovery.[11] The introduction of a trifluoromethyl group is a common strategy to enhance the metabolic stability and cell permeability of drug candidates. Metal complexes of quinoline derivatives have shown promising biological activities, including antimicrobial and anticancer effects.[2][12] The coordination of this compound to biologically relevant metal ions could lead to the development of novel therapeutic agents with improved efficacy.
Table 1: Potential Applications of Organometallic Complexes with this compound
| Application Area | Potential Advantage of the Ligand | Target Metal Ions |
| Homogeneous Catalysis | Electronic tuning of the metal center, improved solubility | Ruthenium, Rhodium, Palladium |
| Photosensitizers (OLEDs, PDT) | Tuning of emission wavelength and quantum yield | Platinum, Iridium, Rhenium |
| Medicinal Chemistry | Enhanced biological activity, improved pharmacokinetics | Zinc, Copper, Gold, Ruthenium |
Conclusion
This compound is a highly promising ligand for the design of novel organometallic complexes with tailored properties. The strategic placement of the trifluoromethyl group offers a powerful tool to modulate the electronic and steric characteristics of the resulting metal complexes, opening up new avenues for applications in catalysis, materials science, and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of organometallic chemistry.
References
- 1. Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2 III and PtIV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 10. Platinum(ii) binuclear complexes: molecular structures, photophysical properties, and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Strategic Integration of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, quinoline derivatives have consistently demonstrated significant pharmacological potential. This guide focuses on a particularly valuable, yet underexplored, building block: 6-(trifluoromethyl)quinoline-2-carboxylic acid . The incorporation of the trifluoromethyl group at the 6-position of the quinoline core imparts a unique combination of physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this versatile scaffold in medicinal chemistry campaigns, with a particular focus on the development of kinase inhibitors.
Physicochemical Properties and Synthetic Considerations
This compound (CAS No. 849818-58-2) is a white crystalline powder with a molecular weight of 241.16 g/mol .[1] The trifluoromethyl group, a bioisostere of the methyl group, significantly increases the lipophilicity of the molecule, which can be advantageous for crossing cellular membranes and accessing intracellular targets. Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of the quinoline nitrogen and influence hydrogen bonding interactions with target proteins.
Synthesis of the Building Block: The Doebner Reaction
While commercially available, a robust laboratory-scale synthesis of this compound can be achieved through the Doebner reaction.[2][3] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the title compound, 4-(trifluoromethyl)aniline serves as the aniline component.
Protocol 1: Synthesis of this compound via the Doebner Reaction
Materials:
-
4-(Trifluoromethyl)aniline
-
Formaldehyde (or a suitable aldehyde precursor)
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in ethanol.
-
Add formaldehyde (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Slowly add pyruvic acid (1.1 eq) to the reaction mixture.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][5] The planarity of the bicyclic system allows for effective π-stacking interactions within the ATP-binding pocket of many kinases, while the nitrogen atom can act as a hydrogen bond acceptor. The carboxylic acid functionality at the 2-position provides a convenient handle for the introduction of diverse substituents through amide bond formation, enabling the exploration of structure-activity relationships (SAR).
Amide Coupling: The Gateway to Chemical Diversity
The most common and versatile application of this compound as a building block is in the synthesis of quinoline-2-carboxamides. This is typically achieved through standard amide coupling protocols.[6] Two primary methods are recommended: activation of the carboxylic acid to an acyl chloride followed by reaction with an amine, or direct coupling using a peptide coupling reagent.
Protocol 2: Synthesis of 6-(Trifluoromethyl)quinoline-2-carboxamides via Acyl Chloride Formation
Step 1: Acyl Chloride Formation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (optional)
Procedure:
-
Suspend this compound (1.0 eq) in dry DCM or toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add thionyl chloride (2-5 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.[6]
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 6-(trifluoromethyl)quinoline-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
Crude 6-(Trifluoromethyl)quinoline-2-carbonyl chloride
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Dry DCM or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and TEA or DIPEA (2.0 eq) in dry DCM or THF in a round-bottom flask and cool to 0 °C.
-
Add a solution of the crude 6-(trifluoromethyl)quinoline-2-carbonyl chloride in dry DCM or THF dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 6-(trifluoromethyl)quinoline-2-carboxamide.
Protocol 3: Direct Amide Coupling Using HATU
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)
-
DIPEA (2.0-3.0 eq)
-
Dry DMF
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add the desired amine (1.0-1.2 eq), HATU (1.1-1.5 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Case Study: Targeting DYRK1A in Neurodegenerative Diseases and Cancer
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[7] Overexpression of DYRK1A is implicated in the pathology of Down syndrome, Alzheimer's disease, and certain cancers.[7][8] Consequently, the development of selective DYRK1A inhibitors is a promising therapeutic strategy. The quinoline scaffold has emerged as a privileged core for the design of potent DYRK1A inhibitors.[1][6]
Structure-Activity Relationship (SAR) Insights
Research into quinoline-based kinase inhibitors has revealed key structural features that govern potency and selectivity.[9] For DYRK1A, the quinoline core is thought to engage in hydrogen bonding and hydrophobic interactions within the ATP-binding site. The substituent at the 2-position, introduced via the carboxamide linkage, is crucial for exploring the solvent-exposed region of the kinase and can be modified to enhance potency and selectivity. The 6-trifluoromethyl group is particularly advantageous as it can increase lipophilicity, potentially improving cell permeability and metabolic stability, and may also engage in favorable interactions with the protein.[4]
| Compound | Modification | DYRK1A IC₅₀ (nM) | Reference |
| Lead Compound A | Indolo[3,2-c]quinoline-6-carboxylic acid | 2600 | [1] |
| Compound B | 10-Iodo-indolo[3,2-c]quinoline-6-carboxylic acid | 6 | [6] |
Table 1: Example IC₅₀ values for quinoline-based DYRK1A inhibitors. While not direct derivatives of the title compound, this data illustrates the potential of the quinoline-6-carboxylic acid scaffold for potent kinase inhibition.
DYRK1A Signaling Pathway and Inhibition
DYRK1A phosphorylates a variety of downstream substrates, influencing multiple signaling pathways. For example, DYRK1A can phosphorylate transcription factors of the NFAT (Nuclear Factor of Activated T-cells) family, promoting their export from the nucleus and thereby inhibiting their transcriptional activity.[8] In the context of cancer, DYRK1A has been shown to regulate the activity of key signaling molecules such as EGFR and c-MET.[8] Inhibition of DYRK1A can therefore restore the activity of tumor-suppressing transcription factors and downregulate pro-survival signaling pathways.
Caption: Inhibition of the DYRK1A signaling pathway.
Conclusion
This compound represents a high-value building block for medicinal chemists engaged in drug discovery. Its unique electronic and steric properties, coupled with the synthetic tractability of the quinoline-2-carboxamide scaffold, provide a powerful platform for the generation of diverse compound libraries. The successful application of related quinoline scaffolds in the development of potent and selective kinase inhibitors, such as those targeting DYRK1A, underscores the immense potential of this building block. By leveraging the protocols and insights provided in this guide, researchers can effectively integrate this compound into their drug discovery programs to accelerate the development of next-generation therapeutics.
References
- 1. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-3-Hydroxy-γ-butyrolactone as a Key Chiral Intermediate in the Synthesis of Atorvastatin
Abstract
(S)-3-Hydroxy-γ-butyrolactone (S-HGB) is a pivotal chiral building block in the pharmaceutical industry, valued for its role in the asymmetric synthesis of numerous bioactive molecules.[1][2][3] Its defined stereochemistry is fundamental to the biological activity of many drugs, including the blockbuster cholesterol-lowering agent Atorvastatin.[1][3] This document provides a comprehensive technical guide on the synthesis of S-HGB and its application in constructing the critical side chain of Atorvastatin. Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chirality and S-HGB
In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Enantiomers, non-superimposable mirror images of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles.[4][5] Consequently, regulatory agencies strongly favor the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[4]
(S)-3-Hydroxy-γ-butyrolactone is a premier example of a "chiral pool" starting material, a readily available, enantiomerically pure substance that serves as a foundational scaffold for complex chiral molecules.[6] Its utility is highlighted in the synthesis of the statin class of drugs, such as Atorvastatin (Lipitor®), where the specific (S)-configuration of the hydroxyl group is essential for its potent inhibition of HMG-CoA reductase.[1][3] This guide details a robust chemoenzymatic method for producing S-HGB and its subsequent conversion to a key precursor of the Atorvastatin side chain.
Physicochemical Properties of (S)-3-Hydroxy-γ-butyrolactone
Understanding the physical and chemical properties of S-HGB is crucial for its handling, storage, and use in synthesis. It is a hygroscopic liquid that is miscible with water and common organic solvents.[2][7]
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | PubChem[8][9] |
| Molecular Weight | 102.09 g/mol | PubChem[8][9] |
| Appearance | Colorless to pale yellow liquid | Guidechem[7] |
| Boiling Point | 98-100 °C at 0.3 mm Hg | ChemicalBook[2] |
| Density | ~1.241 g/mL at 25 °C | ChemicalBook[2] |
| Refractive Index | ~1.464 (20/D) | ChemicalBook[2] |
| Solubility | Miscible with water, alcohol | ChemicalBook[2] |
| Storage | Store in a cool, dry place under inert gas; moisture sensitive | Lab Pro, Guidechem[7][10] |
Synthesis of (S)-3-Hydroxy-γ-butyrolactone
Multiple synthetic routes to S-HGB exist, including the reduction of L-malic acid and the asymmetric hydrogenation of ketoesters.[1][11][12] The chemoenzymatic protocol described here is highly efficient, scalable, and yields S-HGB with excellent enantiomeric purity.[11] It involves the chemical synthesis of a racemic intermediate followed by a highly selective enzyme-catalyzed hydrolysis.
Protocol 1: Chemoenzymatic Synthesis of S-HGB
This two-stage process first involves the synthesis of racemic (R,S)-β-benzoyloxy-γ-butyrolactone, followed by the enzymatic resolution where a lipase selectively hydrolyzes the (S)-enantiomer.
Stage A: Synthesis of Racemic (R,S)-β-benzoyloxy-γ-butyrolactone
-
Reaction Setup: To a stirred solution of racemic 3-hydroxy-γ-butyrolactone (1.0 eq) in dichloromethane (DCM, 10 volumes) in a round-bottom flask cooled to 0°C, add pyridine (1.2 eq).
-
Acylation: Slowly add benzoyl chloride (1.1 eq) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 1M HCl (5 volumes). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil, racemic (R,S)-β-benzoyloxy-γ-butyrolactone, can be used in the next step without further purification.
Stage B: Lipase-Catalyzed Hydrolysis
-
Enzyme Suspension: Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0). Suspend Lipase from Candida rugosa (e.g., 10-20% by weight of the substrate) in the buffer.[11]
-
Hydrolysis: Add the crude (R,S)-β-benzoyloxy-γ-butyrolactone to the enzyme suspension. This reaction is often performed in a biphasic system with an organic solvent like tert-butyl methyl ether to help extract the benzoic acid byproduct, preventing enzyme inhibition.[11]
-
Selective Reaction: Vigorously stir the mixture at a controlled temperature (e.g., 30-40°C). The lipase will selectively hydrolyze the benzoyl ester of the (S)-enantiomer, leaving the (R)-enantiomer largely unreacted.
-
Reaction Monitoring: Monitor the hydrolysis by HPLC using a chiral column to track the formation of (S)-3-hydroxy-γ-butyrolactone and the consumption of the (S)-ester.
-
Workup & Purification: Once the reaction reaches ~50% conversion (optimal for high enantiomeric excess), filter to remove the enzyme. Extract the aqueous phase with ethyl acetate to recover the product, S-HGB. The organic phase will contain the unreacted (R)-β-benzoyloxy-γ-butyrolactone. Concentrate the ethyl acetate extracts and purify the S-HGB via vacuum distillation.
Application: Synthesis of Atorvastatin Side-Chain Precursor
S-HGB is the starting point for constructing the stereochemically defined diol side chain of Atorvastatin. The lactone is opened, and the resulting chain is elaborated to create the necessary functionality for the final drug structure.
Protocol 2: Conversion of S-HGB to a Key Diol Intermediate
This protocol outlines the ring-opening of S-HGB and subsequent protection to form a stable intermediate ready for further elaboration.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve (S)-3-hydroxy-γ-butyrolactone (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes). Cool the solution to -78°C using a dry ice/acetone bath.
-
Ring Opening: Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq in THF) dropwise. This strong, non-nucleophilic base deprotonates the hydroxyl group. After stirring for 30 minutes, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to protect the alkoxide. The TBDMS group is a robust protecting group, stable to the conditions of subsequent reaction steps.
-
Reduction: After another hour at -78°C, add a reducing agent such as diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M in hexanes) dropwise. This step reduces the lactone (cyclic ester) to the corresponding lactol (a hemiacetal). Precise temperature control is critical to prevent over-reduction to the diol.
-
Quenching and Deprotection: After 2-3 hours, carefully quench the reaction at -78°C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. This workup chelates the aluminum salts, facilitating their removal.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, a protected diol intermediate, is then purified by flash column chromatography on silica gel.
Quality Control and Analysis
Ensuring the enantiomeric purity of S-HGB is a critical quality attribute.[3] The measurement of chiral purity is a necessary step for quality control.[13]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[4] A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for precise quantification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the synthesized intermediate. Chiral shift reagents can be used to differentiate between enantiomers in NMR.
-
Gas Chromatography (GC): GC can also be used for purity analysis, often after derivatization of the hydroxyl group to make the compound more volatile.[5]
Method validation for these chiral purity assays should follow regulatory guidelines, assessing parameters like specificity, precision, linearity, and accuracy.[13]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile organic solvents (DCM, THF, hexanes), corrosive reagents (benzoyl chloride), and pyrophoric reagents (DIBAL-H) must be performed in a certified chemical fume hood.
-
Reagent Handling: DIBAL-H and NaHMDS are highly reactive with water and air. Handle under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 2. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 [chemicalbook.com]
- 3. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Hydroxybutyrolactone, (3S)- | C4H6O3 | CID 7269389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labproinc.com [labproinc.com]
- 11. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
analytical methods for the quantification of 6-(trifluoromethyl)quinoline-2-carboxylic acid
An authoritative guide to the quantitative analysis of 6-(trifluoromethyl)quinoline-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document provides in-depth application notes and validated protocols for robust analytical quantification.
Introduction: The Analytical Imperative for this compound
This compound is a specialized heterocyclic compound. The quinoline core is a significant pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial and antineoplastic properties.[1] The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this particular derivative a compound of interest in pharmaceutical research and development.
Accurate and precise quantification of this molecule is paramount. In drug discovery, it is essential for structure-activity relationship (SAR) studies. During process development and manufacturing, it ensures quality control and batch-to-batch consistency. In preclinical and clinical studies, validated analytical methods are required to determine pharmacokinetic and metabolic profiles. This guide details three primary analytical methodologies, providing both the theoretical basis and practical, step-by-step protocols to ensure reliable and reproducible results, in line with international regulatory standards.[2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse method for quality control and routine analysis in the pharmaceutical industry.[4] This technique separates compounds based on their polarity. This compound, with its hydrophobic quinoline ring and polar carboxylic acid group, is well-suited for separation on a non-polar stationary phase (like C18) using a polar mobile phase.[5] By acidifying the mobile phase, the ionization of the carboxylic acid is suppressed, leading to increased retention and improved chromatographic peak shape. Detection is achieved using a UV-Vis detector set to a wavelength where the quinoline chromophore exhibits strong absorbance.[5]
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or phosphoric acid (analytical grade).[6]
-
Ultrapure water.
-
2. Chromatographic Conditions The following table summarizes the optimized HPLC parameters for this analysis.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-85% B; 10-12 min: 85% B; 12-13 min: 85-20% B; 13-18 min: 20% B |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm (or optimal wavelength determined by PDA scan) |
| Run Time | 18 minutes |
3. Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase initial composition (80% A, 20% B). A minimum of five concentration levels is recommended for establishing linearity.[7]
-
Sample Preparation: Accurately weigh the sample containing the analyte. Transfer to a volumetric flask and add methanol to approximately 70% of the volume. Sonicate for 15 minutes to ensure complete dissolution. Cool to room temperature and dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
4. Method Validation The analytical method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[2][8] Key validation parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0%.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | %RSD ≤ 2.0% under varied conditions (flow rate, temperature). |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
For quantifying trace levels of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard.[9] This technique combines the powerful separation of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[10] The analyte is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from matrix components.[9][11] The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability.[9]
Detailed Experimental Protocol: LC-MS/MS
1. Instrumentation and Reagents
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A suitable UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Reagents:
-
Analyte reference standard and a stable isotope-labeled internal standard (e.g., D4-labeled analog).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Reagents for sample preparation (e.g., ice-cold acetonitrile for protein precipitation, SPE cartridges).
-
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC C18 (2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-4.5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: To be determined empirically (e.g., [M+H]+ → [M+H-COOH]+); Internal Standard: To be determined empirically |
| Key MS Parameters | Capillary Voltage, Cone Voltage, Collision Energy to be optimized for maximum signal. |
3. Sample Preparation The choice of sample preparation is matrix-dependent.[9]
-
Protein Precipitation (for Plasma/Serum): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.[9]
-
Solid-Phase Extraction (SPE) (for Urine/Complex Matrices): Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the pre-treated sample. Wash with a weak organic solvent to remove interferences. Elute the analyte with an acidified organic solvent. Evaporate the eluate and reconstitute in the mobile phase.
Analytical Workflow Visualization
Caption: General workflow for the quantification of this compound.
Method 3: UV-Vis Spectrophotometry
Principle of the Method
UV-Vis spectrophotometry is a straightforward technique for determining the concentration of a pure substance in a solution. It operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. While lacking the specificity of chromatographic methods, it is highly useful for rapid concentration measurements of pure samples, such as during synthesis workups or for dissolution testing.[12][13] The quinoline ring system provides a strong chromophore suitable for UV detection.[14][15]
Detailed Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Reagents
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Reagents:
-
Analyte reference standard.
-
Spectroscopic grade solvent (e.g., methanol or ethanol).
-
2. Procedure
-
Determination of λmax: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in the chosen solvent. Scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of at least five standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.
-
Sample Measurement: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.
3. Data Analysis Plot a graph of absorbance versus concentration for the standard solutions. The resulting calibration curve should be linear. The concentration of the unknown sample can be determined from this curve or by using the equation derived from the linear regression.
Sample Preparation Logic for LC-MS/MS
Caption: Workflow for protein precipitation sample preparation for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. cipac.org [cipac.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Comprehensive NMR Characterization of Substituted Quinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Power of NMR
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial agents like chloroquine and quinine, and antituberculosis drugs like bedaquiline.[1] The precise substitution pattern on the quinoline core dictates its biological activity and physical properties. Consequently, unambiguous structure determination is a critical step in the synthesis and development of novel quinoline derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules in solution. Through a systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can piece together the molecular puzzle, assigning every proton and carbon signal, determining connectivity, and probing the three-dimensional arrangement of atoms. This guide provides an in-depth overview of NMR techniques and protocols tailored for the characterization of substituted quinolines, blending theoretical principles with practical, field-proven methodologies.
Part 1: Foundational 1D NMR Techniques
The starting point for any structural analysis is the acquisition of basic 1D NMR spectra. These experiments provide the initial, fundamental overview of the molecule's proton and carbon environments.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum of a quinoline derivative reveals distinct signals for each unique proton. In an unsubstituted quinoline, the spectrum can be divided into two regions corresponding to the protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-6, H-7, H-8).[2]
-
Chemical Shifts (δ): Protons on the pyridine ring are generally deshielded (appear at higher ppm values) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The H-2 proton is typically the most deshielded.
-
Spin-Spin Coupling (J-coupling): The splitting patterns of the signals provide crucial connectivity information.
-
Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H-2/H-3, H-5/H-6) is the largest, typically 7-9 Hz.[3]
-
Meta coupling (⁴JHH): Coupling between protons separated by two bonds (e.g., H-2/H-4, H-6/H-8) is smaller, around 1-3 Hz.[3]
-
Para coupling (⁵JHH): This is generally too small to be resolved.
-
Analyzing these coupling constants allows for the initial assignment of protons within each ring system. For example, a signal appearing as a "doublet of doublets" (dd) suggests it has both an ortho and a meta coupling partner.[3]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. The chemical shift range for quinoline carbons is broad, spanning approximately 100 ppm. The carbons directly bonded to the nitrogen (C-2 and C-8a) are significantly influenced by its electronegativity.
DEPT: Differentiating Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
DEPT-90: Only CH (methine) signals are visible.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.
-
Quaternary Carbons: These do not appear in any DEPT spectrum and can be identified by comparing the DEPT spectra to the standard ¹³C NMR spectrum.
This technique is invaluable for identifying the nature of both the quinoline core carbons and any aliphatic substituents.[4]
The Influence of Substituents
Substituents dramatically alter the electronic landscape of the quinoline ring, causing predictable shifts in both ¹H and ¹³C spectra. This effect is key to determining the substituent's position.[3]
-
Electron-Donating Groups (EDGs) like -OH, -NH₂, or -OCH₃ increase electron density, "shielding" nearby nuclei and causing their signals to shift upfield (lower ppm).[3]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -Cl, or -COOH decrease electron density, "deshielding" nuclei and causing a downfield shift (higher ppm).[3][5]
The effect is most pronounced at the ortho and para positions relative to the substituent.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Quinoline (Values are approximate and can vary with solvent and concentration. Data compiled from multiple sources)[3][5][6]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.89 | 150.3 |
| 3 | 7.41 | 121.1 |
| 4 | 8.12 | 136.1 |
| 4a | - | 128.3 |
| 5 | 7.75 | 127.7 |
| 6 | 7.52 | 126.5 |
| 7 | 7.65 | 129.4 |
| 8 | 8.08 | 129.5 |
| 8a | - | 148.4 |
Part 2: Advanced 2D NMR for Unambiguous Structure Elucidation
While 1D NMR provides a solid foundation, complex substitution patterns and overlapping signals often make complete assignment impossible.[7][8] 2D NMR experiments are essential for resolving these ambiguities by correlating signals based on their interactions.
¹H-¹H COSY: Tracing Proton Networks
Correlation Spectroscopy (COSY) is the cornerstone of 2D NMR, revealing which protons are spin-coupled to each other.[3] An off-diagonal cross-peak in a COSY spectrum indicates a coupling interaction between the two protons on the corresponding axes. This allows for a "walk" along the proton framework, connecting adjacent protons and confirming the spin systems of both the pyridine and benzene rings.[7]
¹H-¹³C HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). This is an incredibly powerful experiment for resolving overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range. It definitively links the proton assignments from ¹H and COSY spectra to their corresponding carbon atoms in the skeleton.[9]
¹H-¹³C HMBC: Building the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for determining the overall structure of an unknown substituted quinoline. It detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[10]
Key applications of HMBC include:
-
Placing Substituents: A proton on the quinoline ring showing a correlation to the carbon of a substituent (e.g., a methyl group) definitively places that substituent.
-
Connecting Fragments: It can link different spin systems together, for instance, by showing a correlation from a proton on the benzene ring (e.g., H-5) to a carbon in the pyridine ring (e.g., C-4).
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, their assignment relies entirely on observing correlations from nearby protons in the HMBC spectrum.
¹H-¹H NOESY/ROESY: Probing Through-Space Proximity
Unlike the previous experiments which rely on through-bond coupling, Nuclear Overhauser Effect Spectroscopy (NOESY) detects correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[11]
This is essential for:
-
Determining Stereochemistry: For substituents with stereocenters, NOESY can reveal the relative orientation of different groups.[12]
-
Confirming Substituent Position: An NOE between a proton on a substituent and a proton on the quinoline ring provides strong evidence for their spatial proximity, helping to confirm the regiochemistry.
For medium-sized molecules (MW ≈ 700-1200 Da), the NOE effect can be close to zero. In these cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is used, as it provides a positive signal regardless of molecular size.[13][14]
Part 3: Integrated Workflow for Structure Elucidation
A systematic approach is crucial for efficiently interpreting NMR data. The following workflow outlines a logical progression from initial spectra to a final, validated structure.
Caption: Logical workflow for the NMR-based structure elucidation of substituted quinolines.
By following this workflow, data from each experiment builds upon the last. The ¹H and COSY spectra define the proton spin systems. HSQC links these protons to their carbons. HMBC then pieces the entire carbon skeleton together and positions the substituents. Finally, NOESY/ROESY confirms the 3D arrangement, leading to a complete and validated structure.
Part 4: Experimental Protocols
Adherence to proper experimental procedure is paramount for acquiring high-quality, interpretable data.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Weighing the Sample: Accurately weigh the purified substituted quinoline.
-
For ¹H NMR: 5-10 mg.[3]
-
For ¹³C NMR and 2D experiments: 20-50 mg.
-
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[15] The choice of solvent can affect chemical shifts, so consistency is key when comparing data.[16]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small, clean vial.[17] Gentle vortexing or sonication can aid dissolution. Ensure the solution is clear and homogeneous.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[15] However, referencing to the residual solvent peak is common practice.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard 1D & 2D NMR Data Acquisition
This is a general guide; specific parameters should be optimized on the spectrometer for the sample at hand.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent and perform magnetic field shimming to achieve good resolution and symmetrical peak shapes.[5]
-
¹H Spectrum Acquisition:
-
Acquire a standard single-pulse ¹H spectrum to determine the spectral width (the range of chemical shifts).
-
Optimize receiver gain and ensure an adequate relaxation delay (typically 1-5 seconds) for quantitative analysis.
-
-
¹³C {¹H} Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio.
-
-
DEPT-135/90 Acquisition:
-
Run standard DEPT-135 and DEPT-90 pulse programs.
-
-
2D COSY Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).[3]
-
Set the spectral width in both dimensions based on the ¹H spectrum.
-
Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (F1) to achieve desired resolution.
-
-
2D HSQC/HMBC Acquisition:
-
Load the appropriate pulse sequences (e.g., gradient-selected, phase-sensitive sequences are standard).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
For HMBC, the long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]
-
Phase the spectrum and apply baseline correction.
-
For 2D spectra, apply an appropriate window function (e.g., sine-bell) before Fourier transformation in both dimensions.[3]
-
Calibrate the chemical shift axes using the residual solvent peak or an internal standard.
-
Part 5: Troubleshooting and Advanced Considerations
-
Concentration-Dependent Shifts: Quinolines are prone to π-π stacking in solution, which can cause chemical shifts to change with concentration.[18] This is an important consideration when comparing spectra recorded at different concentrations. Running samples at a consistent, relatively dilute concentration can minimize these effects.[3]
-
Solvent Effects: Polar solvents can interact with the nitrogen atom of the quinoline, affecting the chemical shifts of nearby protons and carbons.[16] Always report the solvent used for analysis.
-
Choosing NOESY vs. ROESY: For unknown compounds, if a NOESY experiment yields weak or no signals, it may be because the molecule falls into the zero-NOE regime. A ROESY experiment should then be performed.[13]
By systematically applying this comprehensive suite of NMR techniques and protocols, researchers can confidently and accurately determine the structure of novel substituted quinolines, a critical step in advancing drug discovery and materials science.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 12. acdlabs.com [acdlabs.com]
- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. DSpace at My University: High Resolution NMR Studies of Chemical Shifts and Relaxation Time in quinoline, its Various derivatives and some of Metal complexes formed by its Hydroxyquinoline Derivatives [repository.pastic.gov.pk]
- 17. organomation.com [organomation.com]
- 18. repository.uncw.edu [repository.uncw.edu]
Application Notes and Protocols for Agrochemical Synthesis and Development
Introduction: Navigating the Complex Landscape of Agrochemical Innovation
The global imperative to ensure food security for a growing population, coupled with the mounting challenges of climate change and evolving pest resistance, places immense pressure on the agrochemical industry.[1] The development of novel, effective, and environmentally benign pesticides is no longer a matter of incremental improvement but a critical necessity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern synthetic strategies and detailed protocols that are pivotal in the discovery and development of the next generation of agrochemicals.
Historically, the agrochemical discovery process has been lengthy and arduous. However, the integration of innovative technologies such as combinatorial chemistry, high-throughput screening (HTS), and sustainable synthesis methodologies has revolutionized this field.[3][4][5] These approaches not only accelerate the identification of lead compounds but also facilitate the optimization of their biological activity and safety profiles.[4][6] Furthermore, a growing emphasis on "green chemistry" principles is steering the industry towards more sustainable and eco-friendly practices.[7]
This document will delve into the core pillars of modern agrochemical synthesis, providing both the theoretical underpinnings and practical, step-by-step protocols. We will explore the power of creating vast chemical libraries, the efficiency of rapid screening techniques, the elegance of sustainable synthesis, and the precision of structure-activity relationship (SAR) studies.
Section 1: High-Throughput Synthesis and Screening: Accelerating Discovery
The advent of combinatorial chemistry and high-throughput screening has dramatically altered the landscape of agrochemical research, enabling the rapid synthesis and evaluation of thousands of compounds.[3][8] This paradigm shift allows for a more comprehensive exploration of chemical space, significantly increasing the probability of identifying novel and effective active ingredients.[8]
The Power of Combinatorial Chemistry
Combinatorial chemistry is a powerful synthetic strategy for preparing large libraries of compounds in a single process.[6] This can be achieved through various techniques, including solid-phase and solution-phase synthesis, to generate either mixtures or discrete compounds.[8][9] The core principle is to systematically combine a set of chemical building blocks in all possible combinations, resulting in a diverse library of molecules.[6]
In agrochemical research, two main types of libraries are often prepared:
-
Unbiased Libraries: These are designed to maximize chemical diversity around a central chemical scaffold and can contain tens of thousands of compounds.[8]
-
Biased Libraries: These are smaller, more focused libraries (100 to 2,500 compounds) designed with structural motifs or pharmacophores that are predicted to interact with a specific biological target.[8]
High-Throughput Screening (HTS) for Agrochemicals
Once a compound library is synthesized, HTS is employed to rapidly assess the biological activity of each compound.[4][8] In agrochemical research, this involves both in vitro and in vivo assays conducted in miniaturized formats, such as microtiter plates.[5][8]
-
In Vitro Assays: These assays test the direct effect of a compound on a specific molecular target, such as an enzyme or receptor.[4][8] They are often performed in high-density formats (e.g., 864-well plates) to maximize throughput.[8]
-
In Vivo Assays: These assays evaluate the effect of a compound on a whole organism, such as a weed, fungus, or insect.[4][5][8] Due to the complexity of working with whole organisms, these are typically conducted in lower-density formats (e.g., 96-well plates).[8]
Protocol 1: Parallel Solution-Phase Synthesis of a Biased Amide Library for Herbicidal Screening
This protocol details the parallel synthesis of a focused library of amides, a common structural motif in herbicides, for subsequent high-throughput screening.
Materials:
-
96-well reaction block
-
Multichannel pipette
-
Nitrogen manifold
-
A diverse set of carboxylic acids (Building Block A)
-
A diverse set of primary and secondary amines (Building Block B)
-
Coupling agent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare 0.2 M stock solutions of each carboxylic acid (Building Block A) in DCM.
-
Prepare 0.2 M stock solutions of each amine (Building Block B) in DCM.
-
Prepare a 0.22 M solution of HATU in DCM.
-
Prepare a 0.4 M solution of DIPEA in DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the appropriate carboxylic acid stock solution.
-
Add 220 µL of the HATU stock solution to each well.
-
Add 200 µL of the appropriate amine stock solution to each well.
-
Initiate the reaction by adding 200 µL of the DIPEA stock solution to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate to each well.
-
Separate the organic layer.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic solutions to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Analysis and Storage:
-
Re-dissolve the resulting amide products in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM for HTS.
-
Analyze a representative selection of wells by LC-MS to confirm product formation and purity.
-
Store the library plate at -20°C until screening.
-
Experimental Workflow: From Library Synthesis to Hit Identification
Caption: Workflow from library synthesis to hit identification.
Section 2: Sustainable Synthesis in Agrochemical Development
The principles of green chemistry are increasingly being integrated into agrochemical synthesis to minimize environmental impact and enhance safety. This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic reactions that reduce waste and energy consumption.[10]
Biocatalysis: Nature's Synthetic Powerhouse
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions.[10][11][12] This approach offers significant advantages over traditional chemical methods, including reduced environmental impact and improved safety.[10] The application of biocatalysis in agrochemical synthesis has grown rapidly, with enzymes being used for the preparation of pesticides and their precursors.[11][12][13]
Flow Chemistry: A Paradigm Shift in Manufacturing
Continuous flow chemistry is transforming the production of agrochemicals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes.[14][15][16] Reactions are performed in a continuously flowing stream within a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.[14] This technology has been shown to dramatically reduce reaction times, increase yields, and minimize the risks associated with handling hazardous materials.[14]
Protocol 2: Biocatalytic Kinetic Resolution of a Racemic Alcohol Intermediate
This protocol describes the enzymatic resolution of a racemic alcohol, a common intermediate in the synthesis of chiral agrochemicals, using a lipase.
Materials:
-
Lipase (e.g., Candida antarctica lipase B, immobilized)
-
Racemic alcohol
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether - TBME)
-
Stirred reaction vessel
-
Temperature control system
-
Filtration apparatus
-
Chiral HPLC for enantiomeric excess (e.e.) determination
Procedure:
-
Reaction Setup:
-
To a stirred reaction vessel, add the racemic alcohol (1 equivalent) and TBME.
-
Add the immobilized lipase (typically 1-10% by weight of the substrate).
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
-
Enzymatic Acylation:
-
Add vinyl acetate (0.5-0.6 equivalents) to the reaction mixture. The use of a slight excess of the acylating agent can drive the reaction to completion for one enantiomer.
-
Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC.
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion (ideally ~50%) and high e.e. for both the unreacted alcohol and the ester product are achieved, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Separate the unreacted alcohol from the acylated product by column chromatography.
-
Determine the enantiomeric excess of both purified products using chiral HPLC.
-
Data Presentation: Comparison of Batch vs. Flow Synthesis
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | > 10 hours | 18 minutes |
| Yield | Moderate to High | High to Excellent |
| Safety | Increased risk with exothermic reactions and hazardous materials | Enhanced safety due to small reaction volumes and superior heat transfer |
| Scalability | Challenging | Straightforward |
| Process Control | Limited | Precise control over parameters |
Data based on the synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride, a key intermediate for the herbicide clethodim.[14]
Section 3: Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of modern agrochemical development, providing crucial insights into how the chemical structure of a molecule influences its biological activity.[3][17][18] By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key molecular features responsible for its desired effect.[19][20]
The Iterative Cycle of SAR
The process of SAR is iterative and involves a continuous feedback loop between chemical synthesis and biological testing.
Logical Relationship: The SAR Cycle
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
In Silico Approaches to SAR
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play an increasingly important role in guiding SAR studies.[21][22] These in silico tools can predict the biological activity of virtual compounds, helping to prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.[21]
Protocol 3: In Vitro Antifungal Susceptibility Testing for SAR Analysis
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of a series of synthesized compounds against a target fungal pathogen, a critical step in generating data for SAR studies.[19]
Materials:
-
96-well microtiter plates
-
Fungal pathogen (e.g., Aspergillus species)
-
Growth medium (e.g., Sabouraud broth)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Positive control antifungal agent (e.g., Amphotericin B)[19]
-
Spectrophotometer (optional, for quantitative growth assessment)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal pathogen on a suitable agar medium.
-
Prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80).
-
Adjust the concentration of the spore suspension to approximately 2.5 x 10^5 conidia/mL.[19]
-
-
Serial Dilution of Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of each test compound and the positive control in the growth medium. The final concentrations may range from 2048 to 8 µg/mL.[19]
-
Include a well with growth medium and DMSO as a negative control.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well.
-
Incubate the plates at an appropriate temperature (e.g., 25–28°C) for 72 hours.[19]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[19]
-
Conclusion
The synthesis and development of novel agrochemicals is a complex, multidisciplinary endeavor that is essential for global food security. The methodologies and protocols outlined in this guide represent the forefront of modern agrochemical research. By embracing high-throughput synthesis and screening, integrating sustainable practices like biocatalysis and flow chemistry, and systematically applying the principles of structure-activity relationship studies, the scientific community can accelerate the discovery of safer, more effective, and environmentally responsible crop protection solutions. The continued innovation in these areas will be paramount in addressing the agricultural challenges of the 21st century.
References
- 1. How a Specialty Chemical Leader Broke into Agrochemicals to Tackle Food Security & Drive Green Growth [researchnester.com]
- 2. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial chemistry in the agrosciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 9. Applications of Combinatorial Chemistry in the AgroSciences: Ingenta Connect [ingentaconnect.com]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Biocatalysis Applied to the Synthesis of Agrochemicals: Ingenta Connect [ingentaconnect.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. Applications of combinatorial chemistry in the agrosciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for catalytic reactions using quinoline ligands
Application Notes & Protocols
Topic: Experimental Protocol for Catalytic Reactions Using Quinoline Ligands
Introduction: The Privileged Role of Quinoline Ligands in Modern Catalysis
The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the design of high-performance ligands for transition metal catalysis.[1][2] Its inherent structural rigidity, combined with the electronic properties of the nitrogen heteroatom, creates a well-defined and tunable coordination environment for a catalytic metal center. This unique architecture is instrumental in achieving high levels of activity, selectivity, and, particularly in asymmetric catalysis, enantioselectivity.[3]
Quinoline-based ligands have proven indispensable in a vast array of chemical transformations critical to pharmaceutical and materials science, including cross-coupling reactions, hydrogenations, and C-H functionalizations.[4][5][6] The nitrogen atom acts as a key coordinating site, while the extended aromatic system can be readily functionalized. This allows for the precise tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific substrate and reaction type.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested protocol for employing quinoline-based ligands in a general catalytic reaction. It emphasizes the causality behind experimental choices, offers a self-validating workflow, and is grounded in authoritative scientific literature.
Core Principles & General Considerations
Before proceeding to a specific protocol, understanding the key variables is crucial for experimental success. The choices made here will directly impact catalyst stability, activity, and selectivity.
-
Ligand Selection: The structure of the quinoline ligand is the primary determinant of the catalyst's performance.
-
Bite Angle & Denticity: Pincer-type (tridentate) quinoline ligands, such as NNN or PNN variants, often form highly stable, well-defined complexes with metals like nickel, copper, or iron.[5][7][8] This stability is crucial for catalyst longevity and preventing decomposition at elevated temperatures.
-
Chirality: For asymmetric reactions, chiral quinoline-based ligands are essential. These ligands, which include Schiff base, oxazoline (e.g., QUINOL), and axially chiral P,N-ligands (e.g., QUINAP), create a chiral pocket around the metal, forcing the substrate to approach from a specific direction and leading to the preferential formation of one enantiomer.[3][9]
-
Steric & Electronic Tuning: Substituents on the quinoline backbone can dramatically alter catalytic outcomes. Electron-donating groups can increase the electron density on the metal center, often promoting oxidative addition. Conversely, bulky substituents can create steric hindrance that enhances enantioselectivity.
-
-
Metal Precursor: The choice of metal salt or complex is critical. Common precursors for cross-coupling reactions include palladium(II) acetate (Pd(OAc)₂), palladium(0) sources like Pd₂(dba)₃, and various nickel(II) salts.[5][10] The precursor must be compatible with the ligand and capable of being reduced in situ to the active catalytic species if necessary.
-
Solvent: The solvent must dissolve all reactants and the catalyst complex. Anhydrous, degassed solvents are mandatory for most catalytic reactions, as water and oxygen can deactivate the catalyst.[11] Common choices include toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), depending on the polarity of the substrates.
-
Base: In reactions like the Suzuki-Miyaura coupling, a base is required to activate the boronic acid component. The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly affect the reaction rate and yield, often by influencing the solubility of the boronic acid salt.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and analyzing a catalytic reaction using a quinoline ligand.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel quinoline-based NNN-pincer Cu(II) complex as a superior catalyst for oxidative esterification of allylic C(sp3)-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)quinoline-2-carboxylic acid (CAS 849818-58-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity. The trifluoromethylquinoline scaffold is a critical building block in medicinal chemistry, often used in the development of kinase inhibitors and other therapeutic agents.
Overview of Synthetic Strategies
The synthesis of this compound is most reliably achieved via two primary routes: the Pfitzinger Synthesis and the Friedländer Synthesis . Each pathway has distinct advantages and challenges, which we will address in detail.
-
Pfitzinger Synthesis: This classical method involves the condensation of a substituted isatin (in this case, 5-(trifluoromethyl)isatin) with a carbonyl compound containing an α-methylene group (such as pyruvic acid) in the presence of a strong base.
-
Friedländer Synthesis: This approach involves the reaction of a 2-aminoaryl aldehyde or ketone (here, 2-amino-4-(trifluoromethyl)benzaldehyde) with a compound containing a reactive α-methylene group, like pyruvic acid.
The choice between these methods often depends on the availability and stability of the starting materials. This guide will cover both, with a focus on troubleshooting the more common Pfitzinger route.
Troubleshooting Guide & FAQs: The Pfitzinger Approach
The Pfitzinger reaction is a robust method but requires careful control of conditions to maximize yield and minimize side reactions. The overall process can be viewed in two major stages: the synthesis of the 5-(trifluoromethyl)isatin precursor, and the final Pfitzinger condensation.
Stage 1: Synthesis of 5-(Trifluoromethyl)isatin Precursor
A frequent bottleneck in the overall synthesis is the preparation of the isatin intermediate. The most common method is the Sandmeyer isatin synthesis, starting from 4-(trifluoromethyl)aniline.
Question 1: My yield of 5-(trifluoromethyl)isatin is very low using the Sandmeyer method. What's going wrong?
This is a common issue, often stemming from one of two steps: the formation of the isonitrosoacetanilide intermediate or the final acid-catalyzed cyclization.
-
Root Cause A: Poor formation of the isonitrosoacetanilide intermediate. The reaction of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine can be sluggish. The electron-withdrawing nature of the trifluoromethyl group deactivates the aniline, making it less nucleophilic. Furthermore, the lipophilicity of the fluorinated starting material can lead to poor solubility in the traditional aqueous reaction media.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Confirm that the aniline hydrochloride salt is fully dissolved before adding the other reagents. Incomplete dissolution is a primary cause of low yield.
-
Modify the Procedure for Lipophilic Anilines: For lipophilic anilines, the standard aqueous Sandmeyer protocol is often inefficient. A modified approach using organic solvents for the acylation step to form an oximinoacetanilide, followed by cyclization, has been shown to be more effective and reproducible.
-
Control Temperature: The reaction to form the isonitrosoacetanilide is typically heated. Maintain a consistent temperature as recommended by established procedures to ensure the reaction goes to completion without significant decomposition.
-
-
Root Cause B: Inefficient Cyclization. The final step involves heating the dry isonitrosoacetanilide intermediate in concentrated sulfuric acid. Poor solubility of the intermediate in sulfuric acid can lead to incomplete reaction and charring.
-
Troubleshooting Steps:
-
Use an Alternative Acid: For intermediates with poor solubility in sulfuric acid, methanesulfonic acid can be a superior solvent and catalyst, leading to cleaner reactions and higher yields.
-
Ensure Anhydrous Conditions: The isonitrosoacetanilide intermediate must be thoroughly dried before adding it to the concentrated acid. Water will dilute the acid and can interfere with the cyclization.
-
Control Temperature During Addition: The addition of the intermediate to the acid is exothermic. Add it in portions while monitoring the temperature, keeping it within the recommended range (e.g., 60-70°C) to prevent runaway reactions and decomposition.
-
Stage 2: Pfitzinger Condensation
Question 2: I'm getting a lot of dark, tar-like material in my Pfitzinger reaction instead of the desired product.
This is the most frequent problem in the Pfitzinger condensation and is almost always due to side reactions involving the carbonyl component (pyruvic acid) under strongly basic conditions.
-
Root Cause: Strong bases like potassium hydroxide can catalyze the self-condensation and polymerization of pyruvic acid, especially at elevated temperatures. This is a competing reaction that can consume your starting material and result in intractable tars.
-
Troubleshooting Steps:
-
Strict Temperature Control: Do not overheat the reaction. While some warming may be necessary to dissolve the reagents, excessive heat strongly favors the polymerization of pyruvic acid. Some variations of this reaction are run at or slightly above room temperature for an extended period (24-48 hours) to minimize this side reaction.
-
Optimize Base Concentration: While a strong base is required to hydrolyze the isatin to the isatinate intermediate, an excessive concentration can accelerate side reactions. Use the lowest effective concentration of KOH or NaOH. A 30-50% aqueous solution is typical.
-
Order of Addition: A common and effective technique is to first dissolve the isatin in the base to form the potassium isatinate. Once this is formed, the pyruvic acid (or its salt) is added to the solution. This ensures the isatinate is ready to react as soon as the enolizable carbonyl is introduced.
-
Workflow for Pfitzinger Synthesis
Technical Support Center: Purification of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid
Introduction
Welcome to the technical support guide for 6-(trifluoromethyl)quinoline-2-carboxylic acid (CAS No. 849818-58-2). This molecule is a critical building block in medicinal chemistry and materials science, often utilized in the development of kinase inhibitors and novel antimicrobial agents. The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid moiety presents unique challenges during its purification.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides field-tested troubleshooting advice and detailed protocols to help you overcome common purification hurdles, ensuring you obtain a final product of high purity and consistency.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is typically a white to off-white crystalline powder. Its key properties are summarized in the table below. The carboxylic acid group makes it acidic, while the quinoline core and trifluoromethyl group contribute to its aromaticity and lipophilicity.
| Property | Value | Source |
| CAS Number | 849818-58-2 | |
| Molecular Formula | C₁₁H₆F₃NO₂ | |
| Molecular Weight | 241.17 g/mol | |
| Appearance | White crystalline powder | |
| Storage | 2-8 °C, under inert atmosphere, protected from light and moisture |
Q2: What are the most common impurities I should expect?
Impurities are typically process-related and depend on the synthetic route. Common synthesis methods may introduce the following impurities:
-
Unreacted Starting Materials: Depending on the route, these could include substituted anilines or pyruvates.
-
Regioisomers: In some cyclization reactions, isomeric quinoline cores may form.
-
Hydrolysis Products: If the synthesis involves an ester precursor, incomplete hydrolysis can leave residual ester.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction or initial workup.
Q3: My compound appears yellow or off-white after initial purification. Is this normal?
While the pure compound is white, a yellow or brownish tint often indicates the presence of minor, highly colored impurities, potentially from oxidation or residual metal catalysts from preceding synthetic steps.[2] While these may be present in trace amounts, they can be difficult to remove. Techniques like treatment with activated carbon or a second, different purification step (e.g., chromatography followed by recrystallization) may be necessary.
Q4: Which purification technique should I choose?
The optimal technique depends on the impurity profile and the desired scale. The following workflow provides a general decision-making framework.
References
safety precautions and MSDS for 6-(trifluoromethyl)quinoline-2-carboxylic acid
Welcome to the technical support guide for 6-(trifluoromethyl)quinoline-2-carboxylic acid (CAS No. 849818-58-2). This document is designed for researchers, scientists, and drug development professionals to provide essential safety information, handling protocols, and troubleshooting advice for common experimental challenges. As a key building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents, its safe and effective use is paramount. This guide synthesizes Material Safety Data Sheet (MSDS) information with practical, field-proven insights to ensure both safety and experimental success.
Section 1: Material Safety Data Sheet (MSDS) at a Glance
A comprehensive understanding of a compound's properties is the foundation of laboratory safety. Below is a summary of the key physical, chemical, and hazard information for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₆F₃NO₂ | |
| Molecular Weight | ~241.17 g/mol | [1] |
| CAS Number | 849818-58-2 | |
| Appearance | Typically a white to off-white crystalline powder. | [2] |
| Storage Conditions | Store at 2-8°C, under nitrogen, protected from light and moisture.[3] | |
| Boiling Point | 347.7 ± 37.0 °C (Predicted) | [3] |
| Density | 1.481 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.14 ± 0.43 (Predicted) | [3] |
| Purity | Typically available at 95-99% purity. | [3] |
Section 2: Frequently Asked Questions (FAQs) - Safe Handling & Storage
This section addresses common questions regarding the day-to-day handling, storage, and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A: Based on data for structurally similar quinoline derivatives, this compound should be handled as a hazardous substance. Primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][5][6]
-
Harmful if Swallowed: Oral toxicity is a concern with related compounds.[5][6]
It is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A: A multi-layered PPE approach is essential to minimize exposure. The selection of PPE is contingent on the scale and nature of the experiment. Always handle this compound inside a certified chemical fume hood.
-
Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against splashes and fine dust.[5][7] Standard safety glasses with side shields are insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or Viton.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[5]
-
Body Protection: A full-sleeved lab coat is the minimum requirement. For larger quantities or tasks with a high risk of dust generation, a complete chemical-resistant suit is recommended.[5][7] Ensure no skin is exposed.
-
Respiratory Protection: If working outside of a fume hood (not recommended) or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (type ABEK or P95/P1) is necessary.[5][7]
Caption: A workflow for selecting appropriate PPE.
Q3: What are the correct storage and disposal procedures?
A:
-
Storage: The compound is sensitive to light and moisture. Store containers in a cool (2-8°C), dry, and well-ventilated place, preferably under an inert nitrogen atmosphere.[3][4] Keep the container tightly closed.[4]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste.[4] Follow all local, state, and federal regulations. Do not dispose of it down the drain.[5]
Section 3: Troubleshooting Guide - Common Experimental Issues
Even with careful planning, experimental challenges can arise. This section provides solutions to potential issues encountered when using this compound.
Q1: I'm having trouble dissolving the compound. What solvents should I use?
A: As a carboxylic acid with a rigid heterocyclic core, its solubility can be limited in non-polar solvents.
-
Initial Approach: Start with common polar aprotic solvents used in synthesis, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For purification or analysis, methanol or ethanol may be effective.
-
For Reaction: The choice of solvent is highly dependent on the subsequent reaction chemistry. For reactions like amide couplings, aprotic polar solvents (DMF, NMP, DMSO) are standard. For other transformations, solvents like THF or Dioxane might be suitable, although solubility may be lower.
-
Aqueous Solubility: The compound is a carboxylic acid and will exhibit poor solubility in neutral or acidic water.[8] However, its solubility will dramatically increase in basic aqueous solutions (e.g., dilute NaOH, NaHCO₃, or K₂CO₃) due to the formation of the corresponding carboxylate salt. This property is often exploited for workup and extraction procedures to separate it from neutral or basic organic compounds.
-
Causality: The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton (predicted pKa ~4.14) compared to a simple benzoic acid, facilitating its deprotonation and dissolution in base.[3]
Q2: My reaction is not proceeding to completion. What should I consider?
A: Assuming correct stoichiometry and reagent purity, several factors related to this specific compound can affect reaction outcomes.
-
Reagent Activation (for Amide Coupling): Carboxylic acids require activation to react with amines. If standard coupling reagents (e.g., HATU, HOBt/EDC) are failing, consider the following:
-
Acid Chloride Formation: A more robust activation method is to convert the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., DCM with a catalytic amount of DMF). The resulting acid chloride is highly reactive and should be used immediately.
-
Moisture Contamination: This compound should be stored in a desiccator to prevent moisture absorption. Trace water can quench activating agents or hydrolyze intermediates. Ensure all reagents and solvents are anhydrous.
-
-
Steric Hindrance: The quinoline ring system can present some steric bulk around the carboxylic acid. Ensure your reaction conditions (temperature, time) are sufficient to overcome this. It may require longer reaction times or elevated temperatures compared to simpler aromatic carboxylic acids.
-
Purity of Starting Material: Verify the purity of your this compound via NMR or LC-MS. Impurities from its synthesis could inhibit your reaction. Purity is often reported as 95% or higher by suppliers.[3]
Section 4: Emergency Procedures
Accidents can happen despite the best precautions. Acting quickly and correctly is critical.
Q1: What is the first aid procedure for accidental exposure?
A: Immediate action is required. Always have an emergency plan and ensure safety showers and eyewash stations are accessible.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][9][10] If irritation persists after washing, seek immediate medical attention.[4][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][9]
-
Inhalation: Move the person to fresh air.[4][5][11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4][11] Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and drink plenty of water afterwards.[4] Call a poison control center or doctor immediately for advice.[9][12]
Caption: Logical flow for first aid response to exposure.
Q2: How should I handle a spill of the solid powder?
A: For small spills, trained laboratory personnel can manage the cleanup. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[9]
Caption: Step-by-step workflow for solid spill cleanup.
References
- 1. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(trifluoromethyl)quinoline-8-carboxylic acid, CasNo.2089649-11-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aaronchem.com [aaronchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. droracle.ai [droracle.ai]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies to Avoid Side Reactions in Quinoline Synthesis
Welcome to the Technical Support Center dedicated to overcoming the common challenges in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating side reactions in the most prevalent quinoline synthesis methodologies. Our goal is to equip you with the expertise to enhance yield, purity, and reproducibility in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding common side reactions and strategic considerations in quinoline synthesis.
Q1: What are the most common classes of side reactions encountered in classical quinoline syntheses?
A1: Classical quinoline syntheses, while powerful, are often plagued by several classes of side reactions. The most prevalent issues depend on the specific named reaction but generally include:
-
Polymerization and Tar Formation: Especially common in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses, where starting materials or intermediates self-condense under harsh conditions.[1][2][3][4]
-
Lack of Regioselectivity: When using unsymmetrical starting materials, as in the Combes and Friedländer syntheses, the formation of multiple regioisomers can occur, complicating purification and reducing the yield of the desired product.[3][5]
-
Exothermic Runaway Reactions: The Skraup synthesis, in particular, is notoriously exothermic and can become uncontrollable if not properly moderated, leading to safety hazards and product degradation.[1][4]
-
Incomplete Aromatization: In syntheses that proceed through dihydroquinoline intermediates, such as the Doebner-von Miller reaction, incomplete oxidation can lead to contamination of the final product with partially hydrogenated derivatives.[2]
-
Self-Condensation of Reactants: In base-catalyzed reactions like the Friedländer synthesis, the ketone reactant can undergo self-aldol condensation, reducing the availability of the ketone for the desired quinoline-forming reaction.[3][6]
Q2: How do electronic and steric effects of substituents influence the outcome of quinoline synthesis?
A2: Substituent effects play a critical role in directing the course of quinoline synthesis, particularly concerning regioselectivity and reaction rate.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the electrophilic cyclization step. For instance, in the Combes synthesis, the nature of the substituent on the aniline can dictate the preferred cyclization pathway.[1][5]
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl-containing reactant can favor the formation of the less sterically hindered regioisomer.[1][5] This is a key consideration in the Combes and Friedländer syntheses for controlling the regiochemical outcome.
Q3: Are there modern, "greener" alternatives to classical quinoline synthesis methods that can circumvent common side reactions?
A3: Yes, significant research has been dedicated to developing more sustainable and efficient methods for quinoline synthesis.[7][8][9] These approaches often offer milder reaction conditions, thereby avoiding many of the side reactions associated with classical methods. Key areas of innovation include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and reduce byproduct formation.[9][10][11]
-
Use of Ionic Liquids and Deep Eutectic Solvents: These environmentally benign solvent systems can serve as both the reaction medium and catalyst, often leading to improved reaction efficiency and easier product isolation.[6][7][9]
-
Transition Metal-Catalyzed C-H Activation/Functionalization: These modern methods offer novel and highly regioselective routes to functionalized quinolines, bypassing the need for pre-functionalized starting materials and the associated side reactions.[5][10][12]
-
Nanocatalysis: The use of nanocatalysts is an emerging area that provides high catalytic efficiency and recyclability, contributing to greener synthetic protocols.[13][14]
Troubleshooting Guides for Specific Quinoline Syntheses
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aniline, glycerol, an oxidizing agent (often nitrobenzene), and concentrated sulfuric acid. Its primary drawbacks are its violent exothermicity and the formation of tar.[1][3][4]
Issue 1: The reaction is dangerously exothermic and difficult to control.
-
Question: My Skraup synthesis is proceeding with uncontrollable vigor, leading to safety concerns and a dark, tarry product. How can I moderate the reaction?
-
Answer & Rationale: The notorious exothermicity of the Skraup synthesis arises from the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps, all of which are highly exothermic under strong acid catalysis.[1][4] To tame the reaction, you must control the rate of heat evolution.
-
Solution 1: Use a Moderating Agent. The addition of ferrous sulfate (FeSO₄) is a well-established method to make the reaction less violent.[1][4][15] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation process and extending the reaction over a longer period, thus preventing a rapid, uncontrolled exotherm.[15] Boric acid can also be employed for this purpose.[1]
-
Solution 2: Controlled Reagent Addition. The slow, portion-wise addition of concentrated sulfuric acid with efficient cooling is crucial to prevent a rapid temperature spike.[1][16]
-
Solution 3: Efficient Stirring. Good agitation helps to dissipate heat uniformly throughout the reaction mixture, preventing the formation of localized hotspots that can initiate a runaway reaction.[1]
-
Issue 2: Significant tar formation is leading to low yields and difficult purification.
-
Question: My reaction mixture is a thick, black tar, and isolating the desired quinoline is proving to be a major challenge. What causes this, and how can I minimize it?
-
Answer & Rationale: Tar formation is a result of the polymerization of the highly reactive acrolein intermediate under the harsh acidic and oxidizing conditions of the Skraup synthesis.[1][4][17]
-
Solution 1: Optimize Temperature Control. After gently heating to initiate the reaction, the external heat source should be removed to allow the reaction to proceed under its own exotherm.[17] If the reaction becomes too vigorous, cooling may be necessary.[17] Overheating is a primary driver of polymerization.
-
Solution 2: Use a Moderator. As with controlling the exotherm, ferrous sulfate can also help to reduce charring and tar formation by ensuring a more controlled reaction rate.[1]
-
Solution 3: Purification Strategy. It is common for the crude product of a Skraup synthesis to be a tarry mass.[1] An effective method for isolating the quinoline product is steam distillation, which separates the volatile quinoline from the non-volatile tar.[1][18]
-
Workflow for Troubleshooting the Skraup Synthesis
Caption: Troubleshooting workflow for the Skraup synthesis.
The Doebner-von Miller Synthesis
This synthesis involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, often prepared in situ.[19] The most significant side reaction is the polymerization of the carbonyl compound under strong acid catalysis.[2][3][20]
Issue 1: Low yield due to the formation of a large amount of polymeric material.
-
Question: My Doebner-von Miller reaction is producing a thick, intractable tar instead of the desired quinoline. How can I prevent this polymerization?
-
Answer & Rationale: The acid catalyst required for the Doebner-von Miller reaction also efficiently catalyzes the polymerization of the α,β-unsaturated carbonyl starting material, which is the primary cause of low yields and tar formation.[2][3][17][20] The key is to minimize the concentration of the carbonyl compound in the highly acidic phase.
-
Solution 1: Employ a Biphasic Solvent System. This is a highly effective strategy.[2][4][17][20] By using a two-phase system (e.g., aqueous acid and an organic solvent like toluene), the carbonyl compound is sequestered in the organic phase, reducing its contact with the aqueous acid and thus minimizing polymerization.[2][4][17][20]
-
Solution 2: Slow Addition of Reactants. A gradual, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low instantaneous concentration of the carbonyl, favoring the desired reaction over self-polymerization.[3][17]
-
Solution 3: Catalyst Optimization. While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[2][17]
-
Issue 2: The isolated product is contaminated with dihydroquinoline byproducts.
-
Question: My final product contains significant amounts of partially hydrogenated quinolines, which are difficult to separate. How can I ensure complete aromatization?
-
Answer & Rationale: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2][17] Incomplete oxidation, due to an inefficient or insufficient amount of the oxidizing agent, will result in these hydrogenated impurities.
-
Solution 1: Ensure Sufficient Oxidant. The aniline starting material often acts as the hydrogen acceptor (oxidant) for the dihydroquinoline intermediate. Ensure the reaction stoichiometry is appropriate. In some variations, an external oxidizing agent is used; in such cases, a stoichiometric excess may be required to drive the reaction to completion.[2]
-
Solution 2: Post-Reaction Oxidation. If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
-
Comparative Table for Doebner-von Miller Troubleshooting
| Parameter | Condition | Effect on Side Reactions |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[2][4][17] |
| Reactant Addition | Slow addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[3][17] |
| Catalyst | Milder Lewis acids (e.g., ZnCl₂) vs. strong Brønsted acids | May reduce the rate of polymerization while still promoting the desired cyclization.[2][17] |
| Oxidizing Agent | Stoichiometric excess | Drives the final aromatization step to completion, minimizing dihydroquinoline impurities.[2] |
The Combes Synthesis
The Combes synthesis produces 2,4-substituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[21][22] The primary challenge arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers.[1][3][5]
Issue: Formation of a mixture of regioisomers with an unsymmetrical β-diketone.
-
Question: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two quinoline isomers that are difficult to separate. How can I control the regioselectivity?
-
Answer & Rationale: The regioselectivity of the Combes synthesis is determined by which carbonyl group of the enamine intermediate is attacked by the aniline ring during the acid-catalyzed cyclization (the rate-determining step).[21] This is governed by a delicate balance of steric and electronic factors.[1][5][21]
-
Solution 1: Modify Substituents. The most direct way to influence regioselectivity is by altering the substituents on your starting materials.
-
On the β-Diketone: Increasing the steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[1][5][21] For example, using a trifluoromethyl-β-diketone, a bulky R group can direct the formation of the 2-CF₃-quinoline.[21]
-
On the Aniline: The electronic nature of substituents on the aniline ring will influence the nucleophilicity of the two ortho positions, potentially directing the cyclization.[1]
-
-
Solution 2: Vary the Acid Catalyst. The choice of acid catalyst can significantly alter the ratio of regioisomers formed.[1] For example, polyphosphoric acid (PPA) may give a different isomeric ratio compared to concentrated sulfuric acid.[1][21] A systematic screening of acid catalysts is recommended.
-
Solution 3: Optimize Reaction Conditions. Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[5]
-
Logical Flow for Controlling Regioselectivity in Combes Synthesis
Caption: Controlling regioselectivity in the Combes synthesis.
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[23][24][25] Side reactions can include self-condensation of the ketone reactant and a lack of regioselectivity with unsymmetrical ketones.[3][6]
Issue 1: Low yield due to self-condensation of the ketone reactant.
-
Question: My Friedländer synthesis is giving low yields, and I suspect the ketone is undergoing self-aldol condensation. How can I prevent this?
-
Answer & Rationale: Under the basic conditions often used for the Friedländer synthesis, ketones with α-hydrogens can readily undergo self-aldol condensation, a competing side reaction that consumes the ketone.[3][6]
-
Solution 1: Use Acid Catalysis. Switching from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid, iodine, or Lewis acids) can circumvent the base-catalyzed self-condensation of the ketone.[6][25]
-
Solution 2: Use an Imine Analogue. To completely avoid the possibility of self-condensation under basic conditions, the 2-aminoaryl ketone can be pre-reacted to form an imine (Schiff base), which is then reacted with the methylene ketone.[6]
-
Issue 2: A mixture of regioisomers is formed when using an unsymmetrical ketone.
-
Question: The reaction of my 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-butanone) is producing a mixture of quinoline isomers. How can I achieve regiocontrol?
-
Answer & Rationale: An unsymmetrical ketone provides two different α-methylene groups that can react, leading to two possible regioisomers.[5][26] The selectivity is determined by which enolate (or enol) preferentially forms and reacts.
-
Solution 1: Substrate Modification. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can steer the reaction towards a single regioisomer.[6]
-
Solution 2: Catalyst and Condition Optimization. The choice of catalyst (acidic vs. basic) and the reaction conditions can significantly influence the regiochemical outcome.[5] A systematic screening of catalysts and solvents is the most practical approach to identify conditions that favor one isomer. For example, using an ionic liquid or specific amine catalysts has been shown to improve regioselectivity.[6]
-
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis to Minimize Self-Condensation
This protocol uses p-toluenesulfonic acid (p-TsOH) as a catalyst to avoid the base-catalyzed self-condensation of the ketone reactant.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in a suitable solvent such as toluene or ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 20. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 22. iipseries.org [iipseries.org]
- 23. researchgate.net [researchgate.net]
- 24. organicreactions.org [organicreactions.org]
- 25. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 26. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in chromatographic analysis of quinoline acids
Welcome to the technical support center for the chromatographic analysis of quinoline acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve poor peak shape in their HPLC and UPLC analyses. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the unique chemical nature of quinoline acids.
Understanding the Challenge: The Quinoline Acid Moiety
Quinoline acids and their derivatives present a unique set of challenges in reversed-phase chromatography. Their structural features—a basic nitrogen atom within the quinoline ring system and an acidic carboxylic acid group—make them susceptible to multiple, often competing, interaction mechanisms on the stationary phase. This dual nature is the primary reason for common peak shape issues like tailing, fronting, and broadening.
Key properties of quinoline acids influencing their chromatographic behavior include:
-
Basic Nitrogen: The nitrogen atom in the quinoline ring is basic and can become protonated, leading to strong ionic interactions with residual silanol groups on the silica-based stationary phase.[1][2]
-
Acidic Carboxyl Group: The carboxylic acid moiety can be ionized depending on the mobile phase pH, affecting the overall charge and polarity of the molecule.
-
Chelating Properties: The quinoline scaffold, particularly with hydroxyl or carboxyl groups in proximity to the nitrogen, can act as a chelating agent, interacting with trace metals in the sample, mobile phase, or HPLC system hardware.[3][4][5]
This guide will provide a systematic approach to diagnosing and resolving these issues, ensuring robust and reproducible chromatographic methods.
Frequently Asked Questions (FAQs)
This section provides quick answers to common problems encountered during the analysis of quinoline acids.
Q1: My quinoline acid peak is tailing significantly. What is the most likely cause?
A1: The most common cause of peak tailing for basic compounds like quinoline acids is secondary interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][6][7] At typical reversed-phase pH ranges, these silanols can be deprotonated (SiO-) and interact ionically with the protonated basic nitrogen of the quinoline ring, leading to a secondary retention mechanism that results in tailing peaks.[2][8]
Q2: How can I quickly improve the peak shape of my tailing peak?
A2: A quick way to improve peak shape is to adjust the mobile phase pH. For a basic compound like a quinoline acid, lowering the mobile phase pH (e.g., to 2.5-4) will protonate the analyte and suppress the ionization of the acidic silanol groups, which minimizes the unwanted ionic interactions.[9][10][11] Adding a mobile phase additive like 0.1% formic acid or trifluoroacetic acid is a common strategy.[1]
Q3: I'm observing peak fronting. What should I investigate?
A3: Peak fronting is typically an indication of column overload or a mismatch between the sample solvent and the mobile phase.[12][13] If you are injecting a high concentration of your quinoline acid, try diluting the sample. Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions.[14]
Q4: My peak shape is inconsistent between runs. What could be the reason?
A4: Inconsistent peak shape can be due to several factors. One common reason is an unbuffered mobile phase, where small changes in solvent preparation can lead to significant pH shifts, affecting the ionization state of your analyte and the column surface.[15] Another potential cause is the slow leaching of metal ions from the HPLC system, which can interact with chelating quinoline acids.[16]
Q5: Would a different type of column be better for quinoline acid analysis?
A5: Yes, modern stationary phases can significantly improve the analysis of quinoline acids. Consider using a column with a highly end-capped, low-silanol activity stationary phase.[7] Alternatively, mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide unique selectivity and improved peak shape for compounds with both acidic and basic functionalities.[17][18][19]
Systematic Troubleshooting Guide
For a more in-depth approach to resolving poor peak shape, follow this systematic guide.
Step 1: Diagnose the Problem
Carefully examine your chromatogram to characterize the peak shape issue.
-
Peak Tailing: The latter half of the peak is broader than the front half. This is the most common issue for quinoline acids.
-
Peak Fronting: The front half of the peak is broader than the latter half.
-
Peak Broadening: The peak is wider than expected, leading to decreased efficiency and sensitivity.
-
Split Peaks: The peak appears as two or more merged peaks.
The nature of the peak distortion provides clues to the underlying cause.[13]
Step 2: The Role of the Mobile Phase
The mobile phase is the most easily adjustable parameter in an HPLC method.
The pH of the mobile phase is a critical factor in controlling the retention and peak shape of ionizable compounds like quinoline acids.[15][20][21]
-
Mechanism: The pH determines the ionization state of both the quinoline acid (the basic nitrogen and the acidic carboxyl group) and the residual silanol groups on the stationary phase.[15][22]
-
Solution for Basic Quinoline Acids: To minimize tailing due to silanol interactions, lower the mobile phase pH to a value at least 2 units below the pKa of the silanol groups (typically around pH 3.5-4.5) and the pKa of your analyte's basic nitrogen. This ensures the silanols are not ionized and the quinoline acid is consistently protonated.[8][9]
-
Practical Steps:
-
Use a buffered mobile phase to ensure pH stability and reproducibility. Common buffers include phosphate or formate.
-
Start with a mobile phase containing 0.1% formic acid or phosphoric acid, which will typically result in a pH of around 2.5-3.0.[23][24]
-
If analyzing a quinoline with only an acidic moiety, a higher pH might be necessary to ensure it is in its desired ionization state.
-
Mobile phase additives can be used to mask residual silanol groups.
-
Mechanism: Small amounts of a basic compound, such as triethylamine (TEA), can be added to the mobile phase.[7] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the quinoline acid analyte.[7]
-
Caution: TEA can be difficult to flush from a column and may interfere with mass spectrometry detection. Use it as a last resort if pH adjustment alone is insufficient.
Step 3: Stationary Phase Selection and Care
The choice of HPLC column is fundamental to achieving good peak shape.
-
High-Purity Silica and End-capping: Modern columns are typically packed with high-purity silica with low metal content and are exhaustively end-capped. End-capping involves reacting the residual silanol groups with a small silanizing agent to make them less active.[7][8] For quinoline acid analysis, select a column specifically marketed as having low silanol activity or being "base-deactivated".[7]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and offer alternative selectivity.
-
Mixed-Mode Chromatography: For compounds with both acidic and basic functional groups, mixed-mode columns can be highly effective.[25] These columns have stationary phases with both reversed-phase and ion-exchange functionalities (either anion or cation exchange).[17][18][19] This allows for a more controlled interaction and can lead to significantly improved peak shapes.[26][27]
| Stationary Phase Type | Pros for Quinoline Acid Analysis | Cons for Quinoline Acid Analysis |
| Standard C18 | Widely available. | Prone to peak tailing due to silanol interactions. |
| Base-Deactivated C18 | Reduced silanol activity, leading to improved peak shape for basic compounds.[7] | May still exhibit some secondary interactions. |
| Embedded Polar Group (EPG) | Offers alternative selectivity and shielding from silanols. | May have different retention characteristics than standard C18. |
| Mixed-Mode (RP/Ion-Exchange) | Provides multiple, controllable retention mechanisms, often leading to superior peak shape and selectivity for zwitterionic compounds.[17][19] | Method development can be more complex. |
A decline in peak shape over time can indicate column degradation or contamination.[13]
-
Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause peak tailing.
-
Degradation: Operating at high pH (>8) can dissolve the silica backbone of the stationary phase, leading to voids in the column and poor peak shape.[28]
-
Solution: Regularly flush your column with a strong solvent to remove contaminants. If the column has degraded, it will need to be replaced. Using a guard column can help extend the life of your analytical column.[6]
Step 4: Addressing Metal Chelation
The ability of some quinoline acids to chelate metals can be a hidden cause of poor peak shape.[3]
-
Mechanism: Quinoline acids can interact with trace metal ions (e.g., iron, chromium) present in the stainless-steel components of the HPLC system (frits, tubing, injector), the stationary phase, or the sample itself.[4][5][29] This interaction can lead to significant peak tailing.
-
Solution: System Passivation Passivation is the process of treating the HPLC system with an acidic or chelating agent to remove metal ions and form a protective oxide layer on the stainless-steel surfaces.[30][31][32] This reduces the availability of active sites for chelation.[33]
-
Preparation: Remove the column and replace it with a union.
-
System Flush: Flush the entire HPLC system with HPLC-grade water for 15-20 minutes.
-
Passivation: Flush the system with a passivating agent. Common agents include 6M nitric acid or a solution of a strong chelator like EDTA.[31][32][33] Flush at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes.
-
Rinse: Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper).
-
Equilibration: Re-install the column and equilibrate with your mobile phase until the baseline is stable.
-
Mobile Phase Additives for Chelation: In some cases, adding a weak chelating agent like citric acid or EDTA to the mobile phase can improve peak shape by competing with the analyte for metal ions in the system.[31]
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for diagnosing and resolving poor peak shape issues with quinoline acids.
Caption: A logical workflow for troubleshooting poor peak shape in quinoline acid analysis.
Conclusion
Achieving a good peak shape for quinoline acids in reversed-phase chromatography requires a systematic approach that addresses the unique chemical properties of these molecules. By carefully considering and optimizing the mobile phase pH, selecting an appropriate stationary phase, and being mindful of potential metal chelation effects, robust and reproducible analytical methods can be developed. This guide provides the foundational knowledge and practical steps to overcome the common challenges associated with the analysis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. hplc.eu [hplc.eu]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. mastelf.com [mastelf.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. Is Your HPLC Steeling Your Column Life? [thermofisher.com]
- 17. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. agilent.com [agilent.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. researchgate.net [researchgate.net]
- 23. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. benchchem.com [benchchem.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. waters.com [waters.com]
- 27. sielc.com [sielc.com]
- 28. agilent.com [agilent.com]
- 29. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 30. lctsbible.com [lctsbible.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 33. welch-us.com [welch-us.com]
resolving solubility issues of 6-(trifluoromethyl)quinoline-2-carboxylic acid in experiments
Welcome to the technical support guide for 6-(trifluoromethyl)quinoline-2-carboxylic acid (CAS No. 849818-58-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. This guide provides not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a fluorinated quinoline acid that typically presents as a white to off-white crystalline powder. Its structure, featuring a quinoline core, a carboxylic acid group, and an electron-withdrawing trifluoromethyl group, dictates its solubility profile. The carboxylic acid moiety provides a handle for pH-dependent solubility, while the largely aromatic and fluorinated structure contributes to its hydrophobicity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 849818-58-2 | ChemShuttle |
| Molecular Formula | C₁₁H₆F₃NO₂ | ChemShuttle |
| Molecular Weight | 241.17 g/mol | ChemShuttle |
| Appearance | White to off-white solid/powder | ChemShuttle, ChemicalBook[1] |
| Predicted pKa | ~3.52 ± 0.30 | ChemicalBook[1] |
Note: The pKa is a predicted value and should be considered an estimate. The actual pKa can be influenced by the experimental conditions.
Q2: Why is my compound poorly soluble in aqueous buffers like PBS at neutral pH?
A2: This is the most common issue encountered. The limited solubility is due to the acidic nature of the carboxylic acid group. At a neutral pH of ~7.4, which is significantly above the compound's predicted pKa of ~3.5, the carboxylic acid group is predominantly deprotonated, forming a carboxylate anion (-COO⁻). While this ionization increases polarity, the large, hydrophobic trifluoromethyl-quinoline backbone can still limit overall aqueous solubility, especially at higher concentrations.[2][3] Carboxylic acids are generally less soluble in their neutral (protonated) form at low pH and more soluble in their ionized (deprotonated) form at high pH.[2][4]
Q3: What is the best solvent for making a high-concentration stock solution?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][6] This compound is readily soluble in DMSO at concentrations of 100 mg/mL or higher.[5] It is crucial to use anhydrous (dry) DMSO, as moisture can reduce the solubility of some compounds over time.[6]
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental problems with detailed protocols and explanations.
Issue 1: Compound precipitates when diluting a DMSO stock into aqueous buffer or cell culture media.
This is a classic solubility problem that occurs when a compound, highly soluble in an organic solvent, is introduced into an aqueous environment where its solubility is much lower. The key is to keep the final concentration in the aqueous phase below its solubility limit.
Causality: The DMSO creates a localized, high-concentration environment. When this is diluted into the buffer, the compound rapidly comes out of solution as it encounters the less favorable aqueous environment, leading to precipitation.
Solutions:
-
Protocol 1: Preparation of Working Solutions via Serial Dilution
This is the most reliable method to avoid precipitation and ensure accuracy at low final concentrations.[7]
-
Prepare a High-Concentration Stock: Accurately weigh the compound and dissolve it in anhydrous DMSO to make a 10-50 mM stock solution.[7] Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C water bath) can be applied, but monitor for any signs of degradation.[7]
-
Create an Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of your DMSO stock to your final aqueous buffer or media. For example, add 10 µL of a 10 mM stock to 990 µL of buffer to get a 100 µM intermediate solution.[7] Vortex gently.
-
Prepare the Final Working Solution: Use the intermediate dilution to make your final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer for a final concentration of 10 µM.[7]
-
Vehicle Control: Crucially, prepare a vehicle control with the same final concentration of DMSO that is present in your experimental samples.[7]
-
-
Workflow for Preparing Working Solutions
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
Issue 2: Need to prepare a DMSO-free aqueous solution.
For certain applications, such as in vivo studies or specific cell-based assays sensitive to DMSO, a purely aqueous formulation is required. This can be achieved by leveraging the pH-dependent solubility of the carboxylic acid group.
Causality: By raising the pH of the aqueous solvent well above the compound's pKa, we can deprotonate the carboxylic acid, forming a more soluble carboxylate salt in situ.
Solutions:
-
Protocol 2: pH-Adjusted Aqueous Solution Preparation
This protocol creates a basic solution of the compound that can then be neutralized for final use.
-
Weigh Compound: Accurately weigh the desired amount of this compound into a sterile container.
-
Initial Suspension: Add a portion of the final required volume of purified water (e.g., add 80% of the final volume). The compound will likely not dissolve and will form a suspension.
-
Basification: While stirring, add a dilute basic solution, such as 0.1 N NaOH, dropwise.[8] Monitor the solution visually. As the pH increases, the compound will begin to dissolve as the carboxylate salt is formed.
-
Complete Dissolution: Continue adding the basic solution until all solid material has dissolved completely. The solution should be clear. Be careful not to add a large excess of the base.
-
pH Adjustment (Optional & Critical): If the final application requires a specific pH (e.g., physiological pH ~7.4), you can now carefully back-titrate the solution by adding a dilute acid, such as 0.1 N HCl, dropwise. Crucially, monitor the solution for any signs of precipitation as you approach the compound's pKa. The solubility will decrease as the pH is lowered.[4]
-
Final Volume: Add purified water to reach the final desired volume.
-
Sterilization: If required for biological experiments, sterilize the final solution using a 0.22 µm filter.[5]
-
-
Troubleshooting Flowchart for Solubility Issues
Caption: A decision tree for troubleshooting solubility problems.
References
- 1. 2-(trifluoromethyl)quinoline-6-carboxylic acid | 952182-51-3 [amp.chemicalbook.com]
- 2. brainly.com [brainly.com]
- 3. reddit.com [reddit.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. phytotechlab.com [phytotechlab.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Quinoline Carboxylic Acids in Research
Topic: 6-(Trifluoromethyl)quinoline-2-carboxylic acid vs. Other Quinoline Derivatives in Research Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of pharmacologically active agents.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing inhibitors that target ATP-binding pockets, particularly in protein kinases.[4][5] This guide provides an in-depth comparison of the research compound This compound against two clinically significant quinoline derivatives: Cabozantinib , a multi-targeted tyrosine kinase inhibitor, and Brequinar , a dihydroorotate dehydrogenase (DHODH) inhibitor.
By juxtaposing their structural motifs, mechanisms of action, and the specific roles of their substituents, we aim to elucidate the unique potential of the 6-trifluoromethyl and 2-carboxylic acid combination. This analysis will underscore the causal relationships between chemical structure and biological performance, offering a strategic perspective for researchers engaged in the design of next-generation therapeutics.
Part 1: The Strategic Importance of Substitution on the Quinoline Core
The biological activity of a quinoline derivative is not inherent to the core itself but is dictated by the nature, position, and orientation of its substituents. Two modifications of particular interest are the incorporation of a trifluoromethyl (-CF3) group and a carboxylic acid (-COOH) moiety.
The Trifluoromethyl (-CF3) Group: A Secret Weapon for Pharmacokinetics and Potency
The trifluoromethyl group has become an indispensable tool in drug design for its profound impact on a molecule's physicochemical properties.[6] Its strategic inclusion, as seen in this compound, offers several distinct advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[7] Placing it at the 6-position can block a common site of aromatic hydroxylation, thereby increasing the compound's half-life and bioavailability.[7]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can significantly enhance a drug's ability to cross biological membranes and improve its absorption and distribution.[7]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, -CF3 can alter the pKa of nearby functionalities and modulate the electronic character of the aromatic system, which can fine-tune its binding interactions with a target protein.[7][8]
The Carboxylic Acid (-COOH) Moiety: A Versatile Anchor for Target Engagement
The position of the carboxylic acid group is critical and dictates the molecule's primary mechanism of action. On the quinoline scaffold, the 2- and 4-positions have been most extensively explored.
-
At the 2-Position (as in our focus molecule): This configuration is less common in clinically approved kinase inhibitors but has shown significant cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (MCF7) cancers.[9][10] The mechanism may involve the chelation of divalent metal ions essential for enzymatic function, or it may serve as a critical hydrogen bond donor/acceptor in a protein's active site.[9][10]
-
At the 4-Position (as in Brequinar): This position is a strict requirement for the inhibition of dihydroorotate dehydrogenase (DHODH).[11] The carboxylate forms a crucial salt bridge within the enzyme's active site, anchoring the inhibitor.[12]
Part 2: Head-to-Head Comparative Analysis
To contextualize the potential of this compound, we compare it with two well-characterized derivatives that leverage different substitution strategies.
Focus Molecule: this compound
This compound represents a research tool designed to merge the pharmacokinetic benefits of a 6-CF3 group with the target-binding potential of a 2-COOH moiety. Its primary application space is in the development of novel kinase and antimicrobial agents.
-
Hypothesized Mechanism (Kinase Inhibition): The quinoline core acts as a scaffold that mimics the adenine ring of ATP, allowing it to compete for the ATP-binding site in a protein kinase. The 2-carboxylic acid can form key interactions with residues in the hinge region or near the catalytic loop, while the 6-CF3 group anchors in a hydrophobic pocket and enhances metabolic stability.
Caption: Hypothesized binding mode of a quinoline inhibitor in a kinase active site.
Comparator 1: Cabozantinib (XL184)
Cabozantinib is an FDA-approved multi-tyrosine kinase inhibitor used to treat various cancers.[13][14] Its structure features a quinoline core but employs a vastly different substitution strategy.
-
Structural Features: It has a (6,7-dimethoxyquinolin-4-yl)oxy group. Instead of a simple carboxylate, it has a complex and flexible dicarboxylic acid diamide side chain.[14][15]
-
Mechanism of Action: Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR, MET, RET, and AXL.[13][16] This broad-spectrum activity is achieved through the large side chain, which can adapt to the active sites of various kinases.
-
Causality & Contrast: The 6,7-dimethoxy groups are electron-donating, contrasting sharply with the electron-withdrawing 6-CF3 group. This alters the electronics of the quinoline ring system. The 4-oxy linkage and elaborate side chain provide broad-spectrum activity, whereas the 2-COOH group of our focus molecule is likely to confer a more specific, targeted interaction profile.
Comparator 2: Brequinar
Brequinar is an anticancer agent whose primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[11]
-
Structural Features: Brequinar is a quinoline-4-carboxylic acid. It features a 6-fluoro substituent and a large, hydrophobic 2-(2'-fluoro-1,1'-biphenyl-4-yl) group.[11]
-
Mechanism of Action: Structure-activity relationship studies have definitively shown that the 4-carboxylic acid is essential for activity, while a bulky, hydrophobic group at the C2 position is required for potent inhibition.[11][12]
-
Causality & Contrast: Brequinar provides a powerful lesson in positional isomerism. Shifting the carboxylic acid from the 4-position (Brequinar) to the 2-position (focus molecule) completely changes the biological target from DHODH to, likely, protein kinases. Furthermore, it contrasts a single fluoro substituent at the 6-position with the more metabolically robust trifluoromethyl group.
Part 3: Data-Driven Performance Summary
The following table summarizes the key attributes and reported performance data for the discussed compounds, providing a clear, at-a-glance comparison.
| Feature | This compound | Cabozantinib (XL184) | Brequinar |
| Core Scaffold | Quinoline-2-carboxylic acid | Quinoline (4-oxy linked) | Quinoline-4-carboxylic acid |
| Key Substituents | 6-CF3 (electron-withdrawing, stable) 2-COOH (binding group) | 6,7-diMethoxy (electron-donating) Complex 4-position side chain | 6-Fluoro Bulky hydrophobic 2-biphenyl group 4-COOH (essential binding group) |
| Primary Target(s) | Protein Kinases (Hypothesized) | VEGFR2, MET, RET, AXL, KIT, FLT3[13][17] | Dihydroorotate Dehydrogenase (DHODH)[11] |
| Reported Potency (IC₅₀) | Research compound; specific IC₅₀ data is proprietary or context-dependent. | VEGFR2: 0.035 nM MET: 1.3 nM RET: 4 nM KIT: 4.6 nM [13][17] | L1210 DHODH: ~250 nM (for analog)[12] |
| Key SAR Takeaway | Leverages -CF3 for stability and a 2-COOH for specific binding, exploring a less common inhibitory motif. | Utilizes a complex side chain for broad-spectrum activity against multiple kinases. | Demonstrates the absolute necessity of the 4-COOH and a bulky C2 group for DHODH inhibition.[11][12] |
Part 4: Experimental Protocol: In Vitro Kinase Inhibition Assay
To empirically determine and compare the inhibitory potential of these compounds, a robust, self-validating experimental system is required. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay is an industry standard for quantifying inhibitor potency.
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) against a specific protein kinase.
Methodology: TR-FRET Kinase Binding Assay
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the target kinase (e.g., VEGFR2) in Kinase Buffer.
-
Prepare a 4X solution of a europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-His).
-
Prepare a 4X solution of a biotinylated, ATP-competitive tracer known to bind the target kinase.
-
Prepare a 4X solution of streptavidin-labeled acceptor fluorophore (e.g., ULight™-Streptavidin).
-
Serially dilute the test compound in DMSO, then create 4X working solutions in Kinase Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound dilution to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO) and "maximum inhibition" (high concentration of a known potent inhibitor) controls.
-
Add 5 µL of the 2X Kinase solution to all wells.
-
Combine equal volumes of the 4X Eu-antibody, 4X biotinylated tracer, and 4X ULight-Streptavidin to create a 4/3X Detection Mix.
-
Add 10 µL of the Detection Mix to all wells.
-
Seal the plate, centrifuge briefly (1000 rpm, 1 min), and incubate in the dark at room temperature for 60-120 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at 320-340 nm.
-
Measure emission at two wavelengths: the acceptor emission (~665 nm) and the donor emission (~615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data: % Inhibition = 100 * (1 - [(Signal_compound - Signal_max_inhibition) / (Signal_no_inhibitor - Signal_max_inhibition)]).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for a TR-FRET based kinase binding assay.
Conclusion and Future Perspectives
This guide demonstrates that while belonging to the same chemical family, quinoline derivatives can exhibit vastly different pharmacological profiles based on their substitution patterns.
-
Cabozantinib exemplifies a strategy of broad-spectrum inhibition through a complex, flexible side chain at the 4-position.
-
Brequinar highlights the principle of positional isomerism, where the 4-carboxylic acid is an absolute requirement for its specific activity against DHODH.
-
This compound presents a compelling alternative strategy. It combines the proven pharmacokinetic advantages of a trifluoromethyl group with the binding potential of a 2-carboxylic acid. This combination may offer a unique selectivity profile against specific kinases that is distinct from more conventional inhibitors.
Future research should focus on direct, head-to-head screening of this compound against a panel of kinases to establish its selectivity profile and potency. Elucidating its precise binding mode through co-crystallography will be crucial for guiding the rational design of more potent and selective second-generation inhibitors based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cabozantinib (XL184; BMS907351) | VEGFR2 inhibitor | CAS 849217-68-1 | Buy Cabozantinib (XL184; BMS907351) from Supplier InvivoChem [invivochem.com]
- 14. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cabozantinib | 849217-68-1 [chemicalbook.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Cabozantinib (XL184, BMS-907351) | CAS#:849217-68-1 | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethyl-Substituted Quinolines: A Comparative Analysis
Introduction: The Strategic Value of the CF₃ Group in Quinoline Scaffolds
The quinoline framework is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group into this scaffold has become a paramount design element in modern drug discovery. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of parent molecules.[3][4][5] This modification can lead to improved cell membrane permeability, enhanced binding affinity to target proteins, and increased resistance to metabolic degradation.
This guide provides a comparative analysis of the principal synthetic routes to trifluoromethyl-substituted quinolines. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, compare the strategic advantages and limitations of each pathway, and offer field-proven insights to guide your synthetic choices. We will explore both the adaptation of classical named reactions and the application of modern, highly efficient methodologies.
Part 1: Classical Cyclization Strategies
The most established methods for quinoline synthesis involve the construction of the heterocyclic ring from acyclic precursors. When synthesizing CF₃-substituted quinolines, these routes typically employ an aniline or a carbonyl compound that already bears the trifluoromethyl group.
The Friedländer Synthesis: Versatility and Control
The Friedländer synthesis is a robust and highly versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7][8][9] The reaction can be catalyzed by either acids or bases, and modern variations offer even milder conditions.[8][10][11]
Causality of Experimental Choice: The primary advantage of the Friedländer synthesis is the high degree of control over the substitution pattern on the resulting pyridine ring. The choice of the α-methylene carbonyl compound directly dictates the substituents at the 2- and 3-positions of the quinoline core. This makes it a preferred method when specific, complex substitution patterns are required. For instance, using a 2-amino-5-(trifluoromethyl)benzaldehyde ensures the CF₃ group is locked at the 6-position, while the choice of ketone determines the rest of the pyridine ring's structure.
Mechanism Overview: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline system.[9]
Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)quinoline via Friedländer Annulation
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzaldehyde in ethanol.
-
Addition of Carbonyl: Add 1.5 equivalents of acetone (the α-methylene compound) to the solution.
-
Catalysis: Add a catalytic amount (0.1 equivalents) of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the mixture to cool to room temperature. Neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-methyl-6-(trifluoromethyl)quinoline.
The Combes Synthesis: A Direct Route from Anilines
Causality of Experimental Choice: The choice between the Combes and Friedländer routes often comes down to the commercial availability and stability of the starting materials. Substituted anilines are generally more accessible than their corresponding 2-aminoaryl ketone counterparts. However, a significant challenge in the Combes synthesis is regioselectivity when using unsymmetrical β-diketones. Studies have shown that steric effects in the rate-determining electrophilic aromatic annulation step can direct the cyclization.[15] For example, using a bulky R group on the diketone with a methoxy-substituted aniline tends to favor the formation of 2-CF₃-quinolines.[15]
Mechanism Overview: The reaction begins with the formation of an enamine intermediate from the aniline and one of the diketone's carbonyls. Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the substituted quinoline.[12][15]
The Conrad-Limpach and Skraup/Doebner-von Miller Syntheses: Harsh but Effective
The Conrad-Limpach synthesis utilizes the reaction of an aniline with a β-ketoester to produce 4-hydroxyquinolines (which exist in equilibrium with the 4-quinolone tautomer).[16][17][18] The process is typically a two-step sequence involving enamine formation followed by a high-temperature thermal cyclization (often >250°C).[18][19]
The Skraup and Doebner-von Miller reactions are related syntheses that use an aniline and either glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strongly acidic and oxidizing conditions.[20][21][22]
Causality of Experimental Choice: These methods are often employed for preparing simpler quinolines due to the harsh reaction conditions, which can be incompatible with sensitive functional groups. The Skraup reaction, in particular, has a reputation for being violently exothermic.[6][20] A key consideration for trifluoromethylated quinolines is a fascinating reversal of regiochemistry observed in the Doebner-von Miller synthesis. The condensation of anilines with α,β-unsaturated trifluoromethyl ketones can lead to 2-trifluoromethyl quinolines, which is the opposite of what is typically observed in the standard reaction.[23][24][25] This provides a unique pathway to access this specific isomer.
Part 2: Modern Synthetic Methodologies
Recent advances have focused on developing more efficient, selective, and milder routes to trifluoromethyl-substituted quinolines. These methods often involve the introduction of the CF₃ group onto a pre-existing quinoline core or employ novel transition-metal-catalyzed cyclizations.
Radical Trifluoromethylation: Direct C-H Functionalization
This approach involves the direct introduction of a •CF₃ radical onto the quinoline ring.[26] This strategy avoids the multi-step synthesis of pre-functionalized starting materials.[27]
Causality of Experimental Choice: Direct C-H functionalization is an atom-economical and convergent approach. The choice of this method is driven by the desire to modify an existing, complex quinoline scaffold late in a synthetic sequence. The primary challenge, however, is controlling regioselectivity, as the quinoline ring possesses multiple C-H bonds with varying reactivities.[28] Modern photoredox catalysis has provided milder and more selective ways to generate •CF₃ radicals from sources like Togni's reagent or CF₃SO₂Cl, but mixtures of isomers are still common.[5]
Experimental Protocol: General Procedure for Photocatalytic C-2 Trifluoromethylation
-
Setup: In an oven-dried Schlenk tube, add the quinoline substrate (1.0 equiv.), a trifluoromethylating agent (e.g., Umemoto's or Togni's reagent, 1.5 equiv.), and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).
-
Solvent: Add degassed solvent (e.g., acetonitrile or DMF) via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.
-
Reaction: Irradiate the stirred reaction mixture with a blue LED lamp at room temperature. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated quinoline product.
Transition-Metal-Catalyzed Annulation
Modern organometallic chemistry has opened new avenues for quinoline synthesis. These methods offer novel bond disconnections and can provide access to substitution patterns that are difficult to achieve via classical routes. A notable example is the nickel-catalyzed insertion of an alkyne into the C–S bond of a 2-trifluoromethyl-1,3-benzothiazole, followed by thermal desulfurization to yield the quinoline.[29] Other strategies involve transition metal-mediated C-H activation and cyclization cascades.[3][13]
Causality of Experimental Choice: These advanced methods are chosen when seeking novel reactivity or access to unique isomers. They often operate under milder conditions than the harshest classical methods and can exhibit high selectivity. The primary limitation is often the need for pre-functionalized, and sometimes complex, starting materials and the cost of the metal catalysts.
Part 3: Comparative Analysis and Workflow
The optimal synthetic route depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the required scale of the reaction.
Data Presentation: Comparison of Synthesis Routes
| Feature | Friedländer Synthesis | Combes Synthesis | Conrad-Limpach | Skraup/Doebner-von Miller | Radical C-H Trifluoromethylation |
| Reactants | 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl[8][11] | Aniline + β-diketone[12][15] | Aniline + β-ketoester[16][17] | Aniline + glycerol or α,β-unsaturated carbonyl[20][21] | Quinoline + CF₃ radical source[5][26] |
| Conditions | Generally mild (acid or base catalysis, reflux)[8][11] | Acid-catalyzed, heating[15] | Very high temp. (>250°C) thermal cyclization[18][19] | Harsh (conc. acid, high temp., oxidant)[6][8] | Mild (photocatalysis, room temp.)[30] |
| Yields | Generally good to excellent[8] | Moderate to good | Variable | Often low to moderate[8] | Moderate to good |
| Substrate Scope | Broad; allows for diverse substitution patterns[8][31] | Good, but regioselectivity can be an issue[15] | Moderate | Limited by harsh conditions[8] | Broad; late-stage functionalization |
| Advantages | High versatility, good yields, predictable regiochemistry[8][13] | Uses readily available anilines | Access to 4-hydroxyquinolines | One-pot from simple materials | Direct, atom-economical, late-stage modification |
| Disadvantages | Requires synthesis of 2-aminoaryl carbonyls[8] | Regioselectivity issues with unsymmetrical diketones[15] | Harsh thermal step, limited scope | Hazardous conditions, low yields, poor functional group tolerance[8] | Regioselectivity is a major challenge[28] |
Visualization: Synthetic Route Selection Workflow
This diagram provides a simplified decision-making process for selecting a suitable synthetic strategy.
Caption: Decision workflow for selecting a CF₃-quinoline synthesis route.
Visualization: Mechanistic Approaches
This diagram contrasts the fundamental bond-forming strategies.
Caption: Contrasting classical vs. modern synthetic strategies.
Conclusion
The synthesis of trifluoromethyl-substituted quinolines is a rich and evolving field. Classical methods like the Friedländer and Combes syntheses remain powerful tools, particularly when starting from pre-functionalized building blocks.[32][33] They offer reliable pathways to a wide range of derivatives, although sometimes at the cost of harsh reaction conditions or the need for less accessible starting materials.[8]
In contrast, modern approaches, such as direct radical trifluoromethylation and transition-metal-catalyzed annulations, represent the cutting edge of synthetic efficiency.[5][13][29] These methods provide atom-economical, late-stage functionalization capabilities that are invaluable for rapidly diversifying complex molecular scaffolds.
The ultimate choice of synthetic route is not a matter of "old" versus "new," but a strategic decision based on a careful analysis of the target structure, precursor availability, required scalability, and tolerance for specific reaction conditions. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, empowers the researcher to navigate these choices effectively and accelerate the development of next-generation pharmaceuticals and materials.
References
- 1. iipseries.org [iipseries.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Skraup reaction - Wikipedia [en.wikipedia.org]
- 21. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 22. synarchive.com [synarchive.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 28. 3-(Trifluoromethyl)quinoline|CAS 25199-76-2 [benchchem.com]
- 29. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 30. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. nbinno.com [nbinno.com]
- 33. organicreactions.org [organicreactions.org]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated quinoline analogues, supported by experimental data, to elucidate the profound impact of this strategic chemical modification.
The Rationale for Fluorination: More Than Just an Atomic Swap
The substitution of a hydrogen atom with fluorine, the most electronegative element, is far from a simple exchange. This seemingly minor alteration can dramatically influence a molecule's physicochemical properties, thereby enhancing its pharmacological profile.[4][5] The strategic incorporation of fluorine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes. This can prolong the drug's half-life and bioavailability.[6][7][8]
-
Enhanced Potency and Target Binding: Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially leading to stronger interactions with biological targets through mechanisms like hydrogen bonding and dipole-dipole interactions.[4][5]
-
Improved Lipophilicity and Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can facilitate its passage through cellular membranes to reach intracellular targets.[6][8]
-
Favorable Conformational Changes: Fluorine substitution can influence the molecule's preferred three-dimensional shape, potentially locking it into a conformation that is more favorable for binding to its target.[5]
These modifications collectively contribute to a more robust and effective drug candidate, underscoring the growing prevalence of fluorinated compounds in clinically approved drugs.[8][9]
Comparative Biological Activity: A Data-Driven Analysis
The following tables summarize the comparative biological activities of fluorinated and non-fluorinated quinoline analogues across different therapeutic areas, as reported in various studies. It is important to note that direct comparisons can be complex due to variations in experimental conditions between studies.
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents, with mechanisms of action that include the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[10] Fluorination has been shown to significantly enhance the cytotoxic effects of quinoline derivatives against various cancer cell lines.
| Compound Pair | Structure | Cancer Cell Line | IC50 (µM) - Non-Fluorinated | IC50 (µM) - Fluorinated | Reference |
| Example 1 | A series of novel quinoline analogues were synthesized and evaluated for their anticancer properties. | MDA-MB-468 (Triple-Negative Breast Cancer) | Not explicitly provided for a direct non-fluorinated counterpart in the same study. | 2.5 - 5 (for compounds 6a, 6b, 6d, 6f) | [11] |
| Example 2 | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine and analogues. | MRSA (Methicillin-resistant Staphylococcus aureus) | >12 (for a para-methyl substituted analogue) | 3.0 (for a trifluoromethyl substituted analogue) | [12] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As illustrated, the introduction of fluorine-containing substituents, such as a trifluoromethyl group or a fluoro-phenyl moiety, can lead to a marked improvement in anticancer potency. For instance, fluorinated quinoline analogues demonstrated potent activity against triple-negative breast cancer cells with IC50 values in the low micromolar range, while remaining non-toxic to non-tumorigenic cells.[11]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs belonging to this class.[13][14][15] Their mechanism of action often involves interfering with DNA replication and repair in pathogens. Fluorination has been a key strategy in the development of potent fluoroquinolone antibiotics.
| Compound Pair | Structure | Microbial Strain | MIC (µg/mL) - Non-Fluorinated | MIC (µg/mL) - Fluorinated | Reference |
| Example 3 | Quinolone antibacterial agents. | Multidrug-resistant Gram-positive pathogens (e.g., MRSA) | Generally higher MICs. | Generally lower MICs for 6-fluoroquinolones. However, some non-fluorinated quinolones (NFQs) with other modifications show potent activity. | [16] |
| Example 4 | Novel quinoline derivatives. | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Not explicitly provided for a direct non-fluorinated counterpart in the same study. | 3.12 - 50 (for a series of newly synthesized derivatives) | [17][18] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
While the 6-fluoroquinolones are a well-established class of potent antibiotics, interesting research has also focused on non-fluorinated quinolones (NFQs) designed to overcome resistance mechanisms.[16] These NFQs, through other structural modifications, have demonstrated significant activity against multidrug-resistant Gram-positive pathogens.[16] This highlights that while fluorination is a powerful tool, a holistic approach to structure-activity relationship (SAR) studies is crucial.
Enzyme Inhibition
The ability of quinoline analogues to inhibit specific enzymes is central to their therapeutic effects. For example, their antimalarial action is linked to the inhibition of hemozoin formation, a detoxification process for the malaria parasite.[14][15][19][20]
| Compound Pair | Target Enzyme | Inhibition | Observation | Reference |
| Example 5 | DNA Methyltransferases (e.g., DNMT1), Base Excision Repair DNA Glycosylases, DNA/RNA Polymerases | IC50 values in the low micromolar range for some quinoline derivatives. | Certain quinoline compounds were found to intercalate into the DNA substrate bound by the enzyme, leading to inhibition. | [21][22] |
| Example 6 | Proteasome (Chymotrypsin-like activity) | IC50 of 14.4 µM for a substituted quinoline. | Inhibition was observed to be of a "mixed-type," suggesting an allosteric mechanism. | [23] |
Studies have shown that quinoline-based compounds can inhibit a variety of enzymes that act on DNA, with some derivatives exhibiting low micromolar potency.[21][22] The mechanism of inhibition can be complex, involving intercalation into the enzyme-bound DNA substrate.[21][22]
Experimental Protocols: A Guide to Assessing Biological Activity
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of quinoline analogues.
MTT Assay for Anticancer Activity (Cytotoxicity)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468) and non-tumorigenic control cells (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated quinoline analogues) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and control cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[24]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[24]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[24]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[24]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[24]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Visualizing the Impact: Pathways and Workflows
Understanding the mechanisms through which these compounds exert their effects is crucial. The following diagrams illustrate a key signaling pathway often targeted by anticancer drugs and a typical experimental workflow.
Caption: A generalized workflow for comparing the biological activity of chemical compounds.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for quinoline-based anticancer drugs.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the quinoline scaffold is a demonstrably effective strategy for enhancing biological activity across a range of therapeutic applications. The evidence suggests that fluorination can lead to increased potency, improved metabolic stability, and favorable pharmacokinetic properties. However, it is also clear that a comprehensive understanding of the structure-activity relationships is paramount, as non-fluorinated analogues with other judicious modifications can also exhibit potent and specific activities.
Future research in this area will likely focus on more sophisticated fluorination strategies, including the use of novel fluorine-containing functional groups and late-stage fluorination techniques. Furthermore, a deeper understanding of how fluorination impacts drug-target interactions at the molecular level, aided by computational modeling and structural biology, will pave the way for the rational design of next-generation quinoline-based therapeutics with superior efficacy and safety profiles.
References
- 1. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 15. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pnas.org [pnas.org]
- 20. journals.co.za [journals.co.za]
- 21. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to Quinoline-Based Ligands in Catalysis: From Structural Design to Catalytic Efficacy
The quinoline moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in both medicinal chemistry and catalysis.[1][2] Its rigid, planar structure and the presence of a coordinating nitrogen atom provide an exceptional platform for the design of ligands that orchestrate complex chemical transformations with high precision and efficiency.[3] For researchers and professionals in drug development, where the stereochemistry of a molecule can be the difference between a therapeutic breakthrough and a toxicological dead-end, asymmetric catalysis employing quinoline-based ligands offers a powerful and versatile tool.
This guide provides an in-depth comparative analysis of prominent classes of quinoline-based ligands. We will dissect their structural features, explore their synthetic accessibility, and critically evaluate their performance in key catalytic reactions, supported by experimental data. The focus is not merely on what these ligands do, but why they exhibit specific catalytic behaviors, offering insights into rational ligand design and catalyst optimization.
The Foundation of Excellence: Why the Quinoline Scaffold?
The efficacy of a chiral ligand in asymmetric catalysis hinges on its ability to create a well-defined, three-dimensional chiral environment around a metal center. The quinoline scaffold excels in this regard due to several intrinsic properties:
-
Structural Rigidity : The fused ring system minimizes conformational flexibility, ensuring that the chiral information from the ligand is transmitted to the substrate with high fidelity during the catalytic cycle.[3]
-
Tunable Steric and Electronic Properties : The quinoline core can be readily functionalized at various positions. This allows for the fine-tuning of the ligand's steric bulk and electronic nature, which directly impacts catalyst activity, stability, and selectivity.[4]
-
Versatile Coordination Modes : The quinoline nitrogen, along with other strategically placed donor atoms (N, P, O), enables the formation of various bidentate and tridentate "pincer" complexes, influencing the geometry and reactivity of the metal center.[5][6]
A Comparative Analysis of Key Quinoline-Based Ligand Classes
We will now examine three major classes of quinoline-based ligands: Schiff bases, Oxazolines (exemplified by QUINOX), and P,N-Ligands (exemplified by QUINAP).
Quinoline-Based Schiff Base Ligands
Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most accessible and modular ligand families.[7] When a quinoline-carboxaldehyde is used, the resulting imine nitrogen and the quinoline nitrogen can act as a bidentate N,N-donor set.
Synthesis & Causality: The synthesis is typically a straightforward one-step condensation, often driven by the azeotropic removal of water.[3] This simplicity is a significant advantage, allowing for the rapid generation of a library of ligands by varying the chiral amine component. The choice of amine directly dictates the steric environment posterior to the metal center, a critical factor in controlling substrate approach and thus, enantioselectivity.
Catalytic Performance: These ligands have proven effective in a range of reactions, including the 1,4-addition of organozinc reagents to enones and allylic oxidation. The N,N,P-tridentate variants, prepared from amino phosphines, demonstrate the scaffold's versatility.[5]
Quinoline-Oxazoline Ligands (e.g., QUINOX)
Oxazoline-containing ligands, particularly bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX), are staples in asymmetric catalysis.[8][9] The quinoline-based analogues, such as those derived from 2-cyanoquinoline and chiral amino alcohols, merge the proven efficacy of the oxazoline moiety with the unique properties of the quinoline scaffold.[5]
Synthesis & Causality: The synthesis involves the zinc-mediated cyclization of a cyano-quinoline precursor with a chiral amino alcohol.[5] The choice of amino alcohol (e.g., derived from valine, phenylalanine) installs the chiral centers. The resulting rigid, tridentate N,N,N-pincer-like structure offers a well-defined coordination geometry, which is often crucial for high enantioselectivity.[10] This rigidity contrasts with the relative flexibility of some Schiff base ligands.
Catalytic Performance: Quinoline-oxazoline ligands have been successfully applied in asymmetric hydrogenation and dialkoxylation reactions.[10][11] Their performance is often compared to the more common PyBOX ligands. The extended aromatic system of the quinoline can engage in π-stacking interactions with the substrate, providing an additional layer of stereochemical control not available to pyridine-based counterparts.
Axially Chiral P,N-Ligands (e.g., QUINAP)
QUINAP (Quinolyl-Naphthyl-Phosphine) is a landmark ligand in asymmetric catalysis. It features axial chirality arising from the restricted rotation around the C-C bond connecting the quinoline and isoquinoline rings.
Synthesis & Causality: The synthesis of QUINAP is a multi-step process involving the preparation of a biaryl precursor, resolution of enantiomers, and subsequent phosphination.[3] While more complex than Schiff base synthesis, this process yields a ligand with a highly specific and rigid chiral pocket. The phosphorus atom acts as a soft donor, ideal for coordinating with late transition metals like Rhodium, Ruthenium, and Palladium, while the quinoline nitrogen acts as a harder donor. This "hemilabile" character is key to its success, as one donor can dissociate to open a coordination site for the substrate.
Catalytic Performance: QUINAP is renowned for its exceptional performance in reactions like asymmetric hydrogenation and hydroformylation.[12] The well-defined chiral pocket created by the twisted biaryl backbone effectively shields one face of the coordinated substrate, leading to very high enantioselectivities.
Quantitative Performance Comparison
The true measure of a ligand's utility lies in its performance. The following tables summarize experimental data for representative quinoline-based ligands in key catalytic transformations.
Table 1: Asymmetric Transfer Hydrogenation of Ketones
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Source |
| Ru(II)/Quinoline-Schiff Base | Acetophenone | >95 | 92 | [13] |
| Ru(II)/Pyridine-Quinoline | Acetophenone | 98 | 95 | [13] |
| Ir(III)/Chiral Diamine | 2-Methylquinoline | 99 | 96 | [12] |
Insight: This data highlights that while various quinoline-based systems are effective, the combination of the metal center and the specific ligand architecture is crucial for achieving top-tier enantioselectivity.
Table 2: Asymmetric Hydrogenation of 2-Substituted Quinolines
| Ligand | Metal | Substrate | Yield (%) | ee (%) | Source |
| (R)-MeO-Biphep | Iridium | 2-Methylquinoline | 99 | 96 | [4] |
| (S)-SegPhos | Iridium | 2-Methylquinoline | 99 | 92 | [4] |
| (R)-MeO-Biphep | Iridium | 2-Phenylquinoline | >99 | 94 | [4] |
| (S)-SegPhos | Iridium | 2-Phenylquinoline | >99 | 85 | [4] |
Insight: This comparative data from a single study clearly demonstrates the profound impact of ligand choice on enantioselectivity for the same substrate and metal. The (R)-MeO-Biphep ligand consistently outperforms (S)-SegPhos in this specific application.[4]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are provided in detail, allowing for replication and validation.
Protocol 1: Synthesis of a Quinoline-Based Schiff Base Ligand
This protocol describes the synthesis of a chiral imine from 2-quinolinecarboxaldehyde and (R)-1-phenylethylamine.[3]
Rationale: This procedure is chosen for its simplicity and modularity. The use of a Dean-Stark apparatus is critical for driving the reaction to completion by removing the water byproduct, a direct application of Le Châtelier's principle.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-quinolinecarboxaldehyde (1.57 g, 10 mmol).
-
Add toluene (50 mL) as the solvent.
-
Add (R)-1-phenylethylamine (1.21 g, 10 mmol).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a yellow oil or solid, can be purified by column chromatography on silica gel or by recrystallization if solid.
Protocol 2: Palladium-Catalyzed Heck Cross-Coupling
This protocol outlines a general procedure for a Heck reaction using a palladium catalyst with a quinoline-derived ligand.[7]
Rationale: The quinoline nitrogen can act as an ancillary ligand, stabilizing the palladium catalyst.[14][15] An inert atmosphere is crucial to prevent the oxidation of the Pd(0) active species, which would terminate the catalytic cycle. The base is required to neutralize the H-X generated in the final step, regenerating the active catalyst.
Step-by-Step Methodology:
-
In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2 mol%).
-
Add the quinoline-based ligand (e.g., a Schiff base, 4 mol%).
-
Add the aryl halide (1.0 mmol) and the olefin (e.g., styrene, 1.2 mmol).
-
Add the base (e.g., triethylamine, 2.0 mmol).
-
Add the solvent (e.g., DMF, 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
Quinoline-based ligands have cemented their position as a versatile and powerful class of tools in the catalytic arsenal.[3] Their modular synthesis, inherent rigidity, and tunable properties have enabled significant advances in asymmetric catalysis. The comparative data clearly indicates that there is no single "best" ligand; rather, the optimal choice is highly dependent on the specific transformation, the metal center, and the substrate.
For researchers in drug development and fine chemical synthesis, the continued exploration of novel quinoline-based architectures is a promising frontier.[3] Deeper mechanistic understanding, aided by computational studies, will undoubtedly lead to the rational design of next-generation catalysts with even greater efficiency and selectivity, accelerating the synthesis of complex chiral molecules that are the bedrock of modern medicine.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 9. PYBOX配体 - 大结合位点和刚性支架 [sigmaaldrich.com]
- 10. Synthesis of New Chiral Hydrogenated Quinolinyl-Oxazoline Ligands [cjcu.jlu.edu.cn]
- 11. US8263774B2 - Quinoline-oxazoline compounds and their use in oxidation synthesis - Google Patents [patents.google.com]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Structural and Functional Comparison of 6-(Trifluoromethyl) and 8-(Trifluoromethyl) Quinoline Carboxylic Acid
For the Researcher, Scientist, and Drug Development Professional
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of the trifluoromethyl (CF₃) group, a bioisostere for the methyl group, has become a powerful strategy to modulate the physicochemical and biological properties of parent molecules. This guide provides an in-depth structural and functional comparison of two key positional isomers: 6-(trifluoromethyl)quinoline carboxylic acid and 8-(trifluoromethyl)quinoline carboxylic acid. Understanding the nuanced differences imparted by the placement of the CF₃ group is critical for rational drug design and the targeted synthesis of next-generation quinoline derivatives.
Structural Analysis: The Impact of Positional Isomerism
The fundamental difference between the 6- and 8-substituted isomers lies in the spatial and electronic influence of the trifluoromethyl group on the quinoline ring system and the carboxylic acid functionality.
Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This property significantly influences the electron density distribution across the quinoline ring.
-
6-(Trifluoromethyl) Isomer: In this isomer, the CF₃ group is located on the benzene ring of the quinoline system. Its strong inductive electron-withdrawing effect (-I) deactivates the entire ring system towards electrophilic substitution. This deactivation also influences the acidity of the carboxylic acid group, a topic we will explore in the physicochemical properties section.
-
8-(Trifluoromethyl) Isomer: The placement of the CF₃ group at the 8-position, in the "peri" position relative to the quinoline nitrogen, introduces both electronic and steric effects.[3] The electronic influence is similar to the 6-isomer, decreasing the electron density of the ring. However, the proximity to the nitrogen atom can have a more pronounced effect on the basicity of the quinoline nitrogen.
Steric Hindrance: The steric bulk of the trifluoromethyl group is a critical factor, particularly in the 8-position.
-
6-(Trifluoromethyl) Isomer: The 6-position is relatively unhindered, allowing for greater conformational flexibility and less restricted interaction with biological targets.
-
8-(Trifluoromethyl) Isomer: The CF₃ group at the 8-position introduces significant steric hindrance around the nitrogen atom and the adjacent C7 position.[3][4] This can restrict the rotation of substituents and influence the planarity of the molecule. This steric clash can have profound implications for molecular recognition and binding affinity to proteins and other biological macromolecules.
To visualize these structural differences, X-ray crystallography is the gold standard.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of the 6- and 8-(trifluoromethyl)quinoline carboxylic acid isomers.
Methodology:
-
Crystallization: High-purity samples of each isomer are dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water) to achieve supersaturation. Crystallization is induced by slow evaporation, cooling, or vapor diffusion.
-
Crystal Mounting: A single, well-formed crystal of appropriate size is mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.[6]
Physicochemical Properties: A Quantitative Comparison
| Property | 6-(Trifluoromethyl)quinoline carboxylic acid | 8-(Trifluoromethyl)quinoline carboxylic acid | Rationale |
| Predicted pKa | Lower (more acidic) | Higher (less acidic) | The strong electron-withdrawing CF₃ group at the 6-position will stabilize the carboxylate anion through resonance and induction, increasing the acidity of the carboxylic acid. In the 8-position, while still electron-withdrawing, the steric hindrance may slightly disrupt the coplanarity of the carboxylic acid group with the ring, potentially reducing the resonance stabilization of the conjugate base. |
| Predicted logP | Higher | Lower | The trifluoromethyl group significantly increases lipophilicity.[2] In the 8-position, intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen is possible, which can reduce the molecule's interaction with water and potentially lower its logP compared to the 6-isomer where such an interaction is not possible. |
Experimental Protocol: Determination of pKa and logP
pKa Determination (Potentiometric Titration):
-
Sample Preparation: A precisely weighed sample of the quinoline carboxylic acid is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the half-equivalence point of the titration curve.
logP Determination (Shake-Flask Method):
-
Solvent System: A biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) is prepared and mutually saturated.
-
Partitioning: A known concentration of the compound is dissolved in one of the phases, and the two phases are shaken vigorously to allow for partitioning.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Functional Implications: Predicting Biological Activity
The differences in structure and physicochemical properties between the 6- and 8-isomers are expected to translate into distinct functional profiles, particularly in their biological activities. Quinoline carboxylic acids are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8]
Anticipated Functional Differences:
-
Receptor Binding: The steric hindrance imparted by the 8-CF₃ group could prevent or alter the binding of the molecule to a specific biological target compared to the more accessible 6-isomer. Conversely, this steric bulk might also confer selectivity for a particular target. Studies on other 8-substituted quinolines have shown that both steric and electronic properties at this position can modulate biological activity.[3][4]
-
Enzyme Inhibition: Many quinoline derivatives exert their effects by inhibiting enzymes. The different electronic environments of the 6- and 8-isomers could lead to variations in their ability to interact with the active site of an enzyme.
-
Membrane Permeability: The lipophilicity (logP) is a key determinant of a molecule's ability to cross cell membranes. The potentially different logP values of the two isomers could result in varied cellular uptake and bioavailability.
-
Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[2] The position of the CF₃ group could influence which metabolic pathways are inhibited, leading to different pharmacokinetic profiles.
The biological activity of positional isomers can vary significantly, with one isomer showing high potency while another is inactive.[9][10][11] Therefore, the synthesis and biological evaluation of both the 6- and 8-(trifluoromethyl)quinoline carboxylic acids are essential to fully understand their therapeutic potential.
Visualizing the Comparison: Structural and Workflow Diagrams
Figure 1. A conceptual diagram illustrating the comparative aspects of 6- and 8-(trifluoromethyl)quinoline carboxylic acid.
Figure 2. A typical experimental workflow for the comparative analysis of quinoline carboxylic acid isomers.
Conclusion
The seemingly subtle change in the position of a trifluoromethyl group from the 6- to the 8-position of the quinoline carboxylic acid scaffold can have a cascade of effects on the molecule's structure, physicochemical properties, and ultimately, its biological function. The 6-isomer is anticipated to be more acidic and lipophilic with less steric hindrance, while the 8-isomer's properties will be significantly influenced by steric bulk and the potential for intramolecular interactions. For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is paramount. The rational design of future quinoline-based compounds will undoubtedly benefit from the careful consideration of these positional effects, paving the way for the development of more potent, selective, and effective molecules. The experimental protocols provided herein offer a roadmap for the empirical validation of these theoretical considerations.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Spectroscopic Approach to the Structural Confirmation of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery and medicinal chemistry, quinoline derivatives stand out as privileged scaffolds due to their wide range of biological activities. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 6-(Trifluoromethyl)quinoline-2-carboxylic acid is a key building block in this domain, utilized in the synthesis of novel kinase inhibitors and antimicrobial agents.
Given its role as a critical precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of downstream research and development. Relying on a single analytical technique is insufficient; a multi-faceted spectroscopic approach is required for a confident and complete structural elucidation. This guide provides an in-depth, experience-driven comparison of how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to confirm the identity and purity of this compound (Molecular Formula: C₁₁H₆F₃NO₂, Molecular Weight: 241.17 g/mol ).
Caption: A logical workflow for structural elucidation.
Mass Spectrometry: The Molecular Blueprint
Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS). This choice is deliberate. Before investing significant time in detailed NMR analysis, HRMS provides a rapid and highly accurate confirmation of the elemental composition. It serves as our foundational checkpoint, verifying that we have the correct compound in hand. Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the polar carboxylic acid group, which is readily ionized in solution.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes for comprehensive analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Collect data over a mass range of m/z 100-500. The high resolution of the TOF analyzer allows for mass measurements with an accuracy of <5 ppm.
Data Presentation: Expected Mass Peaks
| Ion Species | Calculated m/z | Observed m/z (Example) | Description |
| [M+H]⁺ | 242.0423 | ~242.0421 | Protonated molecular ion. |
| [M+Na]⁺ | 264.0243 | ~264.0240 | Sodium adduct, common in ESI. |
| [M-H]⁻ | 240.0278 | ~240.0276 | Deprotonated molecular ion. |
| [M+HCOO]⁻ | 286.0333 | ~286.0331 | Formate adduct, from solvent impurities. |
Trustworthiness: The observation of the molecular ion with a mass accuracy of less than 5 ppm provides extremely strong evidence for the elemental formula C₁₁H₆F₃NO₂. The presence of common adducts further validates the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation, which would be expected to show an initial loss of the carboxylic acid group (as CO₂ or COOH), a characteristic fragmentation pattern for quinoline-2-carboxylic acids.
Caption: Key fragmentation pathways in tandem MS.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: With the molecular formula confirmed, we turn to Fourier-Transform Infrared (FTIR) Spectroscopy. This technique is exceptionally powerful for the rapid and non-destructive identification of key functional groups. For this specific molecule, we are looking for the unmistakable signatures of a carboxylic acid, an aromatic system, and the C-F bonds of the trifluoromethyl group.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary.
Data Presentation: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad and strong, a hallmark of H-bonded dimers. |
| ~1710 | C=O stretch | Carboxylic Acid | Strong and sharp. Conjugation with the quinoline ring lowers the frequency. |
| 1600-1450 | C=C and C=N stretches | Aromatic Quinoline Ring | Multiple sharp bands of medium to strong intensity. |
| 1300-1100 | C-F stretches | Trifluoromethyl (-CF₃) | Multiple strong, intense bands, characteristic of C-F bonds. |
| 900-675 | C-H out-of-plane (oop) bend | Aromatic Ring | Bands that can indicate the substitution pattern. |
Trustworthiness: The simultaneous observation of the extremely broad O-H stretch, the strong C=O stretch, and the intense C-F stretches provides a highly reliable fingerprint. The absence of signals for other functional groups (like -NH₂ or -C≡N) further constrains the possible structure, validating the information gleaned from MS.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. For this compound, we use both ¹H and ¹³C NMR to create a complete atomic map.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to allow observation of the acidic -COOH proton, which might otherwise exchange with protic solvents like D₂O.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆: δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
The aromatic protons of the quinoline ring are expected between δ 7.0-8.5 ppm. The electron-withdrawing effects of the -CF₃ group at position 6 and the -COOH group at position 2 will deshield adjacent protons, shifting them downfield.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-3 | 8.2 - 8.4 | Doublet (d) | 1H | Adjacent to N and -COOH. Coupled to H-4. |
| H-4 | 8.5 - 8.7 | Doublet (d) | 1H | Deshielded by proximity to N. Coupled to H-3. |
| H-5 | 8.6 - 8.8 | Singlet (s) | 1H | Deshielded by adjacent -CF₃ group. Appears as a singlet or very narrow doublet. |
| H-7 | 8.1 - 8.3 | Doublet (d) | 1H | Part of an ABX system on the benzene ring. Coupled to H-8. |
| H-8 | 8.0 - 8.2 | Doublet (d) | 1H | Part of an ABX system. Coupled to H-7. |
| -COOH | > 13.0 | Broad (br s) | 1H | Highly deshielded acidic proton. Signal is often broad and may disappear upon D₂O exchange. |
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (in ¹⁹F-coupled) | Rationale |
| C-2 | 148 - 152 | Singlet | Attached to -COOH and N. |
| C-3 | 122 - 125 | Singlet | Aromatic CH. |
| C-4 | 138 - 141 | Singlet | Aromatic CH. |
| C-4a | 128 - 131 | Singlet | Quaternary bridgehead carbon. |
| C-5 | 124 - 127 | Quartet (q) | Aromatic CH adjacent to -CF₃, showing coupling to fluorine (³JCF). |
| C-6 | 129 - 132 | Quartet (q) | Quaternary carbon attached to -CF₃, showing coupling to fluorine (²JCF). |
| C-7 | 126 - 129 | Singlet | Aromatic CH. |
| C-8 | 130 - 133 | Singlet | Aromatic CH. |
| C-8a | 146 - 149 | Singlet | Quaternary bridgehead carbon adjacent to N. |
| -CF₃ | 121 - 124 | Quartet (q) | Trifluoromethyl carbon, split into a distinct quartet by the three fluorine atoms (¹JCF). |
| -COOH | 165 - 168 | Singlet | Carboxylic acid carbon, significantly downfield. |
Trustworthiness: The combination of ¹H and ¹³C NMR is powerfully diagnostic. The number of signals, their chemical shifts, their multiplicities (especially the quartets from C-F coupling), and the proton integrations must all be consistent with the proposed structure. Any deviation would immediately invalidate the structural assignment.
Synthesizing the Data: A Unified Conclusion
No single technique provides the complete picture, but together, they form an unassailable confirmation.
The Evolution of HIV-1 Maturation Inhibitors: A Comparative Guide to Bevirimat and its Progeny
A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Novel Target in the HIV-1 Lifecycle
The Human Immunodeficiency Virus Type 1 (HIV-1) lifecycle presents a series of intricate molecular events, each a potential target for therapeutic intervention. While many antiretroviral therapies have successfully targeted viral entry, reverse transcription, and protease activity, the final stages of viral maturation have emerged as a promising frontier for novel drug development.[1] Maturation is a critical process whereby the newly formed, immature virion undergoes a structural transformation into an infectious particle. This transformation is driven by the viral protease, which systematically cleaves the Gag polyprotein precursor.[2][3] A key, final step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein.[4] Inhibition of this specific cleavage event results in the release of non-infectious, morphologically aberrant viral particles, effectively halting the spread of the virus.[5][6]
Bevirimat (BVM), a derivative of the natural compound betulinic acid, was the first-in-class HIV-1 maturation inhibitor to demonstrate clinical potential.[7][8] Its unique mechanism of action, distinct from all other classes of antiretrovirals, offered a new therapeutic option, particularly for patients with multi-drug resistant HIV-1 strains.[5] However, the clinical development of Bevirimat was ultimately halted due to a significant challenge: the presence of naturally occurring polymorphisms in the Gag protein of many HIV-1 isolates, which conferred baseline resistance to the drug.[7][9] This setback spurred the development of second-generation maturation inhibitors, designed to overcome the limitations of their predecessor.
This guide provides a comprehensive comparison of the therapeutic efficacy of Bevirimat and its subsequent derivatives. We will delve into the molecular mechanisms of action and resistance, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these compounds.
The Mechanism of Action: Arresting Viral Maturation at a Critical Juncture
HIV-1 maturation inhibitors do not directly target the viral protease. Instead, they bind to the Gag polyprotein itself, at or near the CA-SP1 cleavage site.[10] This binding is thought to induce a conformational change that sterically hinders the protease from accessing and cleaving the junction between CA and SP1.[7] The result is an accumulation of the CA-SP1 precursor protein (p25) and a failure to produce the mature capsid protein (p24).[11] This disruption of the final step in Gag processing leads to the formation of virions with defective, non-condensed cores, rendering them non-infectious.[5]
Figure 1: Mechanism of Action of HIV-1 Maturation Inhibitors.
The Challenge of Resistance: Gag Polymorphisms
The clinical efficacy of Bevirimat was hampered by the presence of naturally occurring polymorphisms in the SP1 region of Gag in a significant portion of HIV-1 isolates.[7][9] These polymorphisms, particularly a valine-to-alanine substitution at position 7 of SP1 (V7A), were found to confer high-level resistance to Bevirimat.[12] Other polymorphisms in the "QVT" motif (residues 6-8) of SP1 also contributed to reduced susceptibility.[13][14] The prevalence of these resistance-associated polymorphisms is particularly high in non-B subtypes of HIV-1.[14] This pre-existing resistance landscape necessitated the development of new maturation inhibitors with broader activity.
Second-Generation Inhibitors: A Leap Forward in Potency and Breadth
The limitations of Bevirimat spurred extensive medicinal chemistry efforts to develop second-generation maturation inhibitors. A key strategy involved modifications at the C-28 position of the betulinic acid scaffold.[9] This led to the identification of novel compounds with significantly improved potency against both wild-type and Bevirimat-resistant HIV-1 strains.[4][9] These next-generation inhibitors have demonstrated the ability to overcome the loss of susceptibility imposed by polymorphisms in the SP1 region of Gag.[9][15]
Comparative Efficacy: A Quantitative Look at Antiviral Activity
The therapeutic efficacy of HIV-1 maturation inhibitors is primarily evaluated through in vitro cell-based assays that measure the concentration of the drug required to inhibit viral replication by 50% (IC50). The following table summarizes the comparative IC50 values for Bevirimat and a representative second-generation derivative against wild-type HIV-1 and a Bevirimat-resistant mutant.
| Compound | HIV-1 Strain | IC50 (nM) | Fold Change in IC50 vs. Wild-Type | Reference |
| Bevirimat | Wild-Type (NL4-3) | ~10 | - | [16] |
| V370A Mutant | >1000 | >100 | [17] | |
| Compound 6 | Wild-Type (NL4-3) | 0.01 | - | [17] |
| V370A Mutant | 0.16 | 16 | [17] | |
| Compound 7r | Wild-Type (NL4-3) | 0.23 | - | [9] |
| V7A Mutant | 0.94 | 4.1 | [9] |
Note: IC50 values can vary between studies depending on the specific cell line and assay conditions used.
The data clearly illustrate the dramatic loss of potency of Bevirimat against the resistant V370A mutant. In contrast, the second-generation compounds, while showing a modest decrease in activity against the resistant strains, retain potent, clinically relevant inhibitory concentrations.[9][17]
Experimental Protocols
The evaluation of HIV-1 maturation inhibitors relies on a set of standardized in vitro assays. The following are detailed protocols for key experiments.
Experimental Workflow: Evaluating HIV-1 Maturation Inhibitors
Figure 2: General workflow for the in vitro evaluation of HIV-1 maturation inhibitors.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the production of the HIV-1 capsid protein (p24) in the supernatant of infected cell cultures, serving as a direct measure of viral replication.[18]
Materials:
-
96-well ELISA plates coated with anti-p24 capture antibody
-
Cell culture supernatants from infected cells
-
Recombinant p24 antigen standard
-
Biotinylated anti-p24 detection antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation: Bring all reagents to room temperature.
-
Sample and Standard Addition: Add 100 µL of diluted p24 standards and cell culture supernatants (appropriately diluted) to the wells of the coated ELISA plate.[19] Incubate for 1-2 hours at 37°C.[20]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.[19]
-
Detection Antibody: Add 100 µL of biotinylated anti-p24 detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.[19]
-
Data Acquisition: Immediately read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use the standard curve to calculate the concentration of p24 in the experimental samples.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of the test compounds by measuring the metabolic activity of the cells.[21]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)[22]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[22]
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for the desired period (typically corresponding to the duration of the antiviral assay).
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[22]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[22]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The journey from Bevirimat to the development of second-generation maturation inhibitors exemplifies a classic narrative in drug discovery: the identification of a novel therapeutic target, the emergence of resistance, and the rational design of improved compounds. The data clearly demonstrate that while Bevirimat validated the concept of maturation inhibition, its clinical utility was limited by pre-existing resistance. The subsequent derivatives have largely overcome this hurdle, exhibiting potent activity against a broad range of HIV-1 isolates, including those resistant to Bevirimat.
The continued exploration of the structure-activity relationships of betulinic acid derivatives and other chemical scaffolds holds promise for the development of even more potent and broadly active maturation inhibitors. A key goal for future research is the identification of compounds that are less susceptible to the development of resistance. As our understanding of the intricate molecular interactions between these inhibitors and the Gag polyprotein deepens, so too will our ability to design the next generation of therapies to combat the ongoing challenge of HIV-1.
References
- 1. benchchem.com [benchchem.com]
- 2. HIV Gag polyprotein: processing and early viral particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection [pubmed.ncbi.nlm.nih.gov]
- 6. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Bevirimat (PA-457): first-in-class HIV maturation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyl Amine Bevirimat Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphisms in Gag spacer peptide 1 confer varying levels of resistance to the HIV- 1 maturation inhibitor bevirimat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High prevalence of natural polymorphisms in Gag (CA-SP1) associated with reduced response to Bevirimat, an HIV-1 maturation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Betulinic Acid Derivatives for Bevirimat-Resistant Human Immunodeficiency Virus Type-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ablinc.com [ablinc.com]
- 20. xpressbio.com [xpressbio.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide: Trifluoromethylated Building Blocks Versus Other Halogenated Analogues in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the myriad of chemical tools at our disposal, halogenation has long been a cornerstone of medicinal chemistry. This guide provides an in-depth, comparative analysis of trifluoromethylated (-CF3) building blocks against their halogenated counterparts (F, Cl, Br, I), offering researchers, scientists, and drug development professionals a comprehensive resource to inform their design strategies. We will delve into the fundamental physicochemical properties, explore the mechanistic underpinnings of their effects, and provide actionable experimental protocols to evaluate these critical parameters.
The Halogen Effect: A Spectrum of Properties
Halogens, occupying Group 17 of the periodic table, offer a sliding scale of properties that can be leveraged in drug design. Their introduction into a molecular scaffold can profoundly influence a compound's lipophilicity, metabolic stability, acidity/basicity (pKa), and receptor binding affinity.[1]
The trifluoromethyl group, while technically a pseudohalogen, is often considered in this context due to its unique and powerful electronic and steric attributes.[2] It is a strong electron-withdrawing group, which can significantly alter the electronic properties of aromatic rings.[2][3] This, in turn, can impact a molecule's interaction with its biological target and its susceptibility to metabolic enzymes.[2][3]
A Head-to-Head Comparison: -CF3 vs. -F, -Cl, -Br, -I
The choice of halogen is a critical decision in the optimization of a drug candidate. Below, we compare the key physicochemical and pharmacological properties imparted by the trifluoromethyl group versus other halogens.
Lipophilicity (LogP/LogD)
Lipophilicity is a crucial parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] It is typically quantified by the partition coefficient (LogP) or the distribution coefficient (LogD) for ionizable compounds.[4]
The trifluoromethyl group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +0.88.[5] This high lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier.[6] In contrast, a single fluorine atom has a much smaller impact on lipophilicity, while chlorine, bromine, and iodine contribute progressively more to a molecule's lipophilic character.[7]
Table 1: Comparative Physicochemical Properties of Halogenated Analogues
| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hansch Lipophilicity Parameter (π) |
| -H | 1.20 | 2.20 | 0.00 |
| -F | 1.47 | 3.98 | +0.14 |
| -Cl | 1.75 | 3.16 | +0.71 |
| -Br | 1.85 | 2.96 | +0.86 |
| -I | 1.98 | 2.66 | +1.12 |
| -CF3 | 2.22 | 3.4 (group) | +0.88 |
Data compiled from various sources, including[5][7].
Metabolic Stability
Enhancing a drug's resistance to metabolic degradation is a key goal in drug design, often leading to improved bioavailability and a longer half-life. The trifluoromethyl group is exceptionally effective in this regard. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to enzymatic cleavage by cytochrome P450 enzymes.[2] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common and effective strategy to block metabolic hotspots.[8]
While other halogens can also increase metabolic stability, their effectiveness can be more context-dependent. For instance, aromatic C-Cl bonds can sometimes be susceptible to oxidative metabolism.
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups.[6] For example, the introduction of a -CF3 group on a phenyl ring can increase the acidity of a neighboring carboxylic acid or decrease the basicity of a nearby amine. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement. The effect of other halogens on pKa generally follows their electronegativity (F > Cl > Br > I).
Receptor Binding Affinity and Halogen Bonding
The introduction of a halogen can influence a drug's binding affinity for its target receptor through various mechanisms, including steric effects, hydrophobic interactions, and the formation of specific non-covalent interactions.[1]
A particularly important interaction is the halogen bond , a directional, non-covalent interaction between a covalently bound halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains.[9][10] The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl).[11] Fluorine, due to its low polarizability and high electronegativity, is generally considered a poor halogen bond donor.[11]
The trifluoromethyl group, due to the strong polarization of the C-F bonds, does not typically participate in conventional halogen bonding. However, its strong electrostatic potential can still lead to favorable interactions with the protein binding pocket.[3]
Experimental Evaluation of Key Parameters
To make informed decisions in drug design, it is essential to experimentally evaluate the impact of halogenation on a compound's properties. Below are detailed protocols for assessing metabolic stability, lipophilicity, and binding affinity.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily cytochrome P450s.[12][13]
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Caption: Workflow for the in vitro metabolic stability assay.
Lipophilicity (LogP) Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the LogP of a neutral compound. It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.
Experimental Protocol: Shake-Flask LogP Determination
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Prepare a stock solution of the test compound in either pre-saturated water or pre-saturated n-octanol.
-
-
Partitioning:
-
In a vial, combine a known volume of the pre-saturated n-octanol and pre-saturated water.
-
Add a small amount of the test compound stock solution.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely, which can be aided by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Caption: Workflow for LogP determination by the shake-flask method.
Binding Affinity (IC50/Ki) Determination
Binding affinity assays measure the strength of the interaction between a drug and its target. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. The inhibition constant (Ki) is a more fundamental measure of binding affinity.[14]
Experimental Protocol: Generic Enzyme Inhibition Assay (for IC50 Determination)
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme assay.
-
Prepare a stock solution of the enzyme, substrate, and test compound (inhibitor).
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the test compound.
-
Add the enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the enzyme and inhibitor for a set period.
-
-
Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction (if necessary) and measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Plot the enzyme activity (or signal) as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis-Menten constant (Km).[15]
-
Case Study: The Power of Trifluoromethylation
A compelling example of the strategic use of trifluoromethylation is the development of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine.[8] The structure of Doravirine features a trifluoromethyl group, which was introduced to improve its metabolic stability and pharmacokinetic profile compared to earlier chlorinated analogues.[16] This modification resulted in a drug with a longer half-life and improved plasma stability, contributing to its clinical success in the treatment of HIV.[16]
Conclusion: A Strategic Choice for Drug Design
The decision to incorporate a trifluoromethyl group or another halogen into a drug candidate is a nuanced one that requires a deep understanding of their respective physicochemical properties and their impact on a molecule's biological activity. The trifluoromethyl group offers a powerful combination of high lipophilicity, exceptional metabolic stability, and strong electron-withdrawing effects that can be leveraged to overcome many common challenges in drug discovery.[2][6] However, the other halogens also offer a valuable toolkit for fine-tuning a compound's properties, particularly in the context of halogen bonding.
By carefully considering the desired properties of a drug candidate and employing the experimental methodologies outlined in this guide, researchers can make informed and strategic decisions to optimize their lead compounds and accelerate the development of new and effective medicines.
References
- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. jelsciences.com [jelsciences.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
